Fmoc-Tyr-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918847 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92954-90-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its unique chemical properties, centered around the acid-stable, base-labile Fmoc protecting group, enable the precise and efficient assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for its use in peptide synthesis, and an exploration of the biological significance of tyrosine residues in cellular signaling. Quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino function provides temporary protection during peptide chain elongation. This group is stable to acidic conditions but can be readily removed with a mild base, typically piperidine, forming the basis of orthogonal protection schemes in peptide chemistry. The phenolic hydroxyl group on the tyrosine side chain is a key functional site, often requiring its own protecting group in more complex syntheses to prevent unwanted side reactions.
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | References |
| CAS Number | 92954-90-0 | [1][2][3] |
| Molecular Formula | C₂₄H₂₁NO₅ | [2][3] |
| Molecular Weight | 403.43 g/mol | |
| Appearance | White to off-white/beige powder | |
| Melting Point | 175-185 °C | |
| Optical Activity | [α]20/D −22±2° (c = 1% in DMF) | |
| Purity (HPLC) | ≥95.0% - ≥97.0% | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at 2-8°C for long-term stability |
Properties of Common Side-Chain Protected Derivatives
In many synthetic strategies, the tyrosine hydroxyl group is protected to avoid acylation or other side reactions. The most common protecting group is the tert-butyl (tBu) ether. Below is a comparison of this compound with its tBu-protected counterpart and other relevant derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| Fmoc-Tyr(tBu)-OH | C₂₈H₂₉NO₅ | 459.53 | 71989-38-3 | 150-156 |
| Fmoc-Tyr(Me)-OH | C₂₅H₂₃NO₅ | 417.45 | 77128-72-4 | N/A |
| Fmoc-Tyr(3-NO₂)-OH | C₂₄H₂₀N₂O₇ | 448.40 | 136590-09-5 | N/A |
| Fmoc-Tyr(SO₃H)-OH | C₂₄H₂₁NO₈S | 483.49 | 181952-24-9 | N/A |
References for table:
Experimental Protocols
This compound is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the standard experimental procedures for its incorporation into a growing peptide chain.
General Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support follows a repeated cycle of deprotection, activation, and coupling.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-tyrosine (N-α-(9-Fluorenylmethoxycarbonyl)-L-tyrosine) is an essential building block in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is stable under a variety of conditions but can be selectively removed under mild basic conditions, typically with piperidine.[1] This orthogonality makes it a cornerstone of modern peptide chemistry, particularly in the development of peptide-based therapeutics.[1] This guide provides a detailed overview of the common laboratory-scale synthesis and purification methodologies for Fmoc-L-tyrosine, complete with experimental protocols and characterization data.
Synthesis of Fmoc-L-tyrosine
The most prevalent method for synthesizing Fmoc-L-tyrosine involves the reaction of L-tyrosine with a 9-fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is typically performed in a biphasic solvent system at a controlled alkaline pH to facilitate the nucleophilic attack of the deprotonated amino group on the Fmoc donor.
General Reaction Scheme
L-Tyrosine reacts with Fmoc-OSu in the presence of a base (e.g., NaOH, Na₂CO₃) to yield Fmoc-L-tyrosine. The base deprotonates the amino group of the tyrosine, increasing its nucleophilicity. Following the reaction, the mixture is acidified to precipitate the product, which is then collected and purified.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fmoc-L-tyrosine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for N-Fmoc protection of amino acids.[2]
-
Dissolution: Dissolve L-tyrosine (e.g., 9.06 g, 50 mmol) in a mixture of 100 mL of water, 150 mL of tetrahydrofuran (THF), and 50 mL of 1 N NaOH.
-
Addition of Fmoc-OSu: To the rapidly stirring tyrosine solution, add Fmoc-OSu (e.g., 16.87 g, 50 mmol).
-
Reaction: Stir the suspension overnight at room temperature. Maintain the pH of the reaction mixture around 7-8 by the dropwise addition of 1 N NaOH if necessary.
-
Work-up:
-
Add solid citric acid (e.g., 15 g) with stirring, followed by 300 mL of ethyl acetate (EtOAc).
-
Separate the layers and collect the organic (EtOAc) layer.
-
Wash the organic layer sequentially with 10% citric acid (3 x 50 mL) and saturated NaCl (brine) solution (4 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude Fmoc-L-tyrosine, which can then be purified.
Purification of Fmoc-L-tyrosine
Purification is critical to remove unreacted starting materials and by-products. The primary methods for purifying Fmoc-L-tyrosine are crystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.
Purification Workflow Diagram
Caption: General workflow for the purification of Fmoc-L-tyrosine.
Experimental Protocol: Purification by Crystallization
Crystallization is an effective method for removing most impurities, yielding a product of high purity.
-
Dissolution: Take the crude Fmoc-L-tyrosine (e.g., 100 g) and add it to a flask with a suitable solvent, such as toluene (e.g., 600 mL).
-
Heating: Heat the mixture to 50°C and stir for 1 hour to ensure complete dissolution.
-
Cooling & Crystallization: Slowly cool the solution to room temperature (e.g., 30±5°C) and continue stirring for approximately 2 hours to allow for crystal formation.
-
Isolation: Collect the precipitated solid by filtration and wash the filter cake with a small amount of cold toluene.
-
Drying: Dry the collected white solid under vacuum at 50°C to a constant weight. A typical yield for this purification step is around 98g (98%).
Experimental Protocol: Purification by Column Chromatography
For removing closely related impurities, silica gel column chromatography is often employed.
-
Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.
-
Loading: Dissolve the crude Fmoc-L-tyrosine in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate (EtOAc) in petroleum ether (PE). For example, starting with PE/EtOAc 10:1.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Fmoc-L-tyrosine as a white foam or powder.
Data Presentation
Quantitative data is crucial for assessing the success of the synthesis and the purity of the final product.
Table 1: Summary of Synthesis and Purification Data
| Parameter | Value/Range | Source |
| Synthesis | ||
| Typical Starting Materials | L-Tyrosine, Fmoc-OSu | |
| Reaction Solvents | THF/Water | |
| Base | NaOH | |
| Crude Yield | >90% (Typical) | - |
| Purification | ||
| Crystallization Solvent | Toluene | |
| Crystallization Yield | ~98% | |
| Chromatography Eluent | Petroleum Ether / Ethyl Acetate | |
| Final Purity (HPLC) | ≥ 97% |
Table 2: Physicochemical and Analytical Properties of Fmoc-L-tyrosine
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁NO₅ | |
| Molecular Weight | 403.43 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 180 - 185 °C | |
| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) |
Analytical Characterization
To confirm the identity and purity of the synthesized Fmoc-L-tyrosine, several analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. Purity is typically expected to be ≥97%. Chiral HPLC can also be used to confirm the enantiomeric purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is correctly attached and the tyrosine structure is intact.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and the separation during column chromatography.
By following these synthesis and purification protocols, researchers can reliably produce high-purity Fmoc-L-tyrosine suitable for demanding applications in peptide synthesis and drug development.
References
A Technical Guide to the Solubility of Fmoc-Tyr-OH and its Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of Nα-Fmoc-L-tyrosine (Fmoc-Tyr-OH) and its tert-butyl protected counterpart, Fmoc-Tyr(tBu)-OH, in N,N-Dimethylformamide (DMF) and other organic solvents critical to peptide synthesis and drug development. Understanding the solubility of these reagents is paramount for efficient solid-phase peptide synthesis (SPPS), ensuring optimal reaction kinetics and preventing aggregation.
Introduction to Fmoc-Tyrosine in Peptide Synthesis
Nα-Fmoc-L-tyrosine is a fundamental building block in the synthesis of peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino function is crucial for modern peptide chemistry, offering stability under various conditions and selective removal under mild basic conditions, typically with piperidine in DMF. The choice of solvent is critical, as inadequate solubility of an Fmoc-amino acid can lead to incomplete coupling reactions, ultimately affecting the purity and yield of the final peptide.[1]
The phenolic hydroxyl group of the tyrosine side chain is often protected, commonly with a tert-butyl (tBu) group, to prevent unwanted side reactions during peptide assembly.[2][3] This modification also significantly influences the solubility profile of the amino acid derivative.
Factors Influencing Solubility
The solubility of Fmoc-protected amino acids is governed by several factors:
-
Amino Acid Side Chain: The inherent hydrophobicity or hydrophilicity of the amino acid side chain plays a significant role.
-
Side-Chain Protecting Group: Bulky and hydrophobic protecting groups, like the tert-butyl group, can increase solubility in nonpolar organic solvents.[1]
-
Solvent System: The polarity, hydrogen bonding capacity, and viscosity of the solvent are critical. Polar aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are commonly used for their excellent solvating properties.
-
Temperature: Solubility generally increases with temperature, and gentle heating can be employed to dissolve challenging Fmoc-amino acids.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound and Fmoc-Tyr(tBu)-OH in various solvents. It is important to note that some data is derived from commercial product information and may reflect concentrations used for quality control rather than the absolute saturation solubility.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 66.67 mg/mL | 165.26 mM | Ultrasonic assistance may be required. | |
| N,N-Dimethylformamide (DMF) | ≥ 10 mg/mL (1% w/v) | ≥ 24.8 mM | Implied from a 1% solution used for optical rotation measurement. |
Table 2: Solubility of Fmoc-Tyr(tBu)-OH
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 217.61 mM | Ultrasonic assistance may be required. | |
| N,N-Dimethylformamide (DMF) | "Clearly soluble" at 1 mmole in 2 mL | ~500 mM | This corresponds to approximately 230 mg/mL. | |
| Ethyl Acetate | Soluble | Not specified | Qualitative data. | |
| Methanol | Soluble | Not specified | Qualitative data. | |
| Water | Insoluble | Not applicable | - | |
| Petroleum Ether | Insoluble | Not applicable | - |
Experimental Protocol for Solubility Determination
A reliable method for determining the saturation solubility of an Fmoc-amino acid in a specific solvent is crucial for process optimization. The following protocol outlines a general gravimetric and analytical approach.
Objective: To determine the saturation solubility of this compound or its derivative in a given solvent (e.g., DMF) at a specific temperature (e.g., 25 °C).
Materials:
-
Fmoc-amino acid (e.g., this compound)
-
Solvent of interest (e.g., HPLC-grade DMF)
-
Analytical balance
-
Vials with tight-sealing caps
-
Constant temperature bath with magnetic stirring
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of the Fmoc-amino acid into several vials. The excess is crucial to ensure saturation is reached.
-
Add a precise volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Stir the solutions vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining particulates.
-
Weigh the filtered supernatant to determine its mass.
-
For HPLC analysis, dilute a known volume of the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of a pre-established calibration curve.
-
-
Analysis and Calculation:
-
Gravimetric Method: Evaporate the solvent from the weighed, filtered supernatant under vacuum and weigh the remaining solid. The solubility can be expressed as g/L or mg/mL.
-
HPLC Method:
-
Prepare a series of standard solutions of the Fmoc-amino acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample onto the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining solubility and the general process of utilizing Fmoc-amino acids in solid-phase peptide synthesis.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic development.[1] Its widespread adoption is a testament to its unique chemical properties, particularly its lability under mild basic conditions, which enables an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, including its mechanism of action, advantages and disadvantages, and detailed experimental protocols for its use in SPPS.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted side reactions and polymerization during peptide bond formation.[1][2] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of Fmoc-dipeptide byproducts.
The utility of the Fmoc group lies in its base-lability. The electron-withdrawing nature of the fluorenyl ring system renders the proton at the C9 position acidic, allowing for its removal via a β-elimination mechanism in the presence of a mild base.
Mechanism of Fmoc Protection and Deprotection
Protection: The Fmoc group is attached to the α-amino group of an amino acid through a nucleophilic substitution reaction. The amino group attacks the electrophilic carbonyl carbon of the Fmoc reagent (e.g., Fmoc-OSu), forming a stable carbamate linkage.
Deprotection: The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.
-
β-Elimination: This is followed by a β-elimination that results in the formation of a highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide, liberating the free α-amino group of the peptide chain. The DBF intermediate is then trapped by the secondary amine to form a stable adduct, which is washed away.
The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time monitoring of the deprotection reaction, providing a useful indicator of synthesis success.
Advantages and Disadvantages of Fmoc Chemistry
The Fmoc/tBu (tert-butyl) approach to SPPS offers several advantages over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method.
| Advantages | Disadvantages |
| Milder Deprotection Conditions: Fmoc removal with a weak base like piperidine is gentler than the repetitive use of strong acid (TFA) in Boc chemistry, preserving acid-sensitive linkages and modifications. | Aspartimide Formation: A significant side reaction, especially in sequences containing aspartic acid, leading to racemization and the formation of β- and iso-aspartyl peptides. |
| Orthogonality: The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf), allowing for selective deprotection. | Diketopiperazine Formation: Cyclization of the N-terminal dipeptide can lead to its cleavage from the resin, resulting in yield loss, particularly with proline at the second position. |
| Compatibility with Modified Peptides: The mild conditions are compatible with the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation. | Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions. This is exacerbated by the hydrophobic nature of the Fmoc group. |
| Automation and Monitoring: The UV absorbance of the dibenzofulvene byproduct facilitates easy automation and real-time monitoring of the deprotection step. | Cost: While the cost of Fmoc-amino acids has decreased, they can still be more expensive than their Boc-protected counterparts. |
Quantitative Data in Fmoc SPPS
The efficiency of each step in SPPS is critical for the purity of the final peptide. The following tables summarize key quantitative data related to Fmoc chemistry.
Table 1: Common Fmoc Deprotection Cocktails and Conditions
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | The most common and standard condition. |
| Piperidine | 5% (v/v) | DMF | Slower deprotection | Can be used to minimize certain side reactions. |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF or NMP | Faster deprotection | DBU is a stronger, non-nucleophilic base. Piperidine is added to scavenge dibenzofulvene. Not recommended for peptides containing Asp, as it promotes aspartimide formation. |
| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to piperidine | An alternative to piperidine. |
| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v, v/v) | DMF | Effective alternative | Can reduce piperidine-related side reactions. |
Table 2: Purity and Yield Data for a Model Peptide
This table illustrates a hypothetical comparison of crude purity and expected yield for a model peptide containing a single glutamine residue, synthesized using the common Trityl (Trt) side-chain protecting group. Actual results will vary depending on the peptide sequence and synthesis conditions.
| Protecting Group | Crude Purity (%) | Major Impurities | Expected Yield (%) |
| Fmoc-Gln(Trt)-OH | 85-95% | Deletion sequences, Truncated sequences | 70-85% |
Data is illustrative and based on typical outcomes reported in the literature.
Key Experimental Protocols
The following are detailed methodologies for the fundamental steps in utilizing Fmoc-protected amino acids for manual solid-phase peptide synthesis.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a peptide synthesis vessel.
-
Add a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin-bound peptide.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 8 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times) and methanol (3 times).
Protocol 4: Cleavage and Deprotection of the Final Peptide
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate key processes in Fmoc-based peptide synthesis.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
CAS number and molecular weight of Fmoc-Tyr-OH
An In-Depth Technical Guide to Fmoc-Tyr-OH: Properties, Synthesis Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Nα-Fmoc-L-tyrosine (this compound), a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides containing tyrosine and phosphotyrosine residues. This document outlines its chemical properties, provides detailed experimental protocols for its use, and visualizes the synthesis workflow.
Core Properties of this compound
This compound is an N-terminally protected form of the amino acid L-tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it a cornerstone of orthogonal peptide synthesis strategies.[1]
| Property | Value | Source(s) |
| CAS Number | 92954-90-0 | [2][3][4][5] |
| Molecular Weight | 403.43 g/mol | |
| Molecular Formula | C₂₄H₂₁NO₅ | |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The following protocols are representative methodologies for the incorporation of a tyrosine residue into a peptide chain using this compound.
Resin Preparation and Swelling
Before the first amino acid is coupled, the solid support resin must be properly prepared.
-
Resin Selection : For peptides with a C-terminal carboxyl group, Wang resin is commonly used. For C-terminal amides, Rink Amide resin is a suitable choice.
-
Swelling : Place the selected resin in a reaction vessel and add a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to swell the resin. Allow the resin to swell for 15-30 minutes to ensure optimal reaction conditions.
This compound Coupling
This protocol describes the addition of this compound to the resin-bound peptide chain.
-
Deprotection of the N-terminal Fmoc Group : Before coupling the next amino acid, the Fmoc group from the previously added amino acid on the resin must be removed. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF. The reaction is usually carried out for a short period (e.g., 1-2 minutes) followed by a longer treatment (e.g., 7-10 minutes). The resin is then washed thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Activation of this compound : The carboxylic acid of this compound must be activated to facilitate amide bond formation. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The activation is typically performed in the presence of an additive like OxymaPure.
-
Coupling Reaction : The activated this compound solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation to ensure complete coupling.
-
Washing : After the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
Synthesis of Phosphotyrosine-Containing Peptides
This compound is a precursor for the synthesis of phosphotyrosine-containing peptides, which are crucial for studying signal transduction pathways. For this purpose, a protected version of Fmoc-Tyr(PO₃R₂)-OH is used. A common derivative is Fmoc-Tyr(PO(OBzl)OH)-OH. The use of Fmoc-Tyr(PO₃tBu₂)-OH has also been described as an efficient method.
The coupling of these phosphorylated derivatives follows a similar protocol to that of this compound, although uronium-based coupling reagents like HBTU or HATU are often recommended.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Cleavage Cocktail : A common cleavage cocktail consists of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Procedure : The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification : The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Experimental Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis involving the coupling of this compound.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
References
- 1. chempep.com [chempep.com]
- 2. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 3. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Key Applications of Fmoc-Tyr-OH in Biochemical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH) is an indispensable building block in modern biochemistry and pharmaceutical science. As a derivative of the amino acid tyrosine, it features a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino function. This strategic protection makes it a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a methodology that has revolutionized the creation of custom peptides for research, diagnostics, and therapeutic applications. The Fmoc group's base lability allows for its removal under mild conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups, an approach known for its efficiency and versatility.[1][2][3][4] This guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and the synthesis of critical post-translationally modified tyrosine analogs.
Core Applications of this compound
The utility of this compound and its derivatives extends across several key areas of biochemical research.
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a fundamental component in SPPS.[5] This technique allows for the stepwise assembly of amino acids into a defined peptide sequence on an insoluble resin support. The phenolic hydroxyl group of the tyrosine side chain is typically protected with an acid-labile group, such as tert-butyl (tBu), to prevent unwanted side reactions during synthesis. The process involves repeated cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is complete.
Synthesis of Post-Translationally Modified (PTM) Peptides
Tyrosine residues are central to cellular signaling, primarily through post-translational modifications like phosphorylation and sulfation. The synthesis of peptides containing these modified residues is crucial for studying these biological pathways.
-
Phosphotyrosine Peptides: Tyrosine phosphorylation is a key event in signal transduction cascades, regulated by protein-tyrosine kinases and phosphatases. Synthetic phosphotyrosine-containing peptides are vital tools for investigating these enzymes and the protein-protein interactions mediated by phosphotyrosine-binding domains (e.g., SH2 domains). Several Fmoc-Tyr(P)-OH derivatives are available for this purpose, each with specific advantages:
-
Fmoc-Tyr(PO₃H₂)-OH: This is the most direct and cost-effective building block. However, the unprotected phosphate group can complicate the coupling reaction, often requiring the use of potent coupling reagents like HATU and an excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Fmoc-Tyr(PO(OBzl)OH)-OH: The monobenzyl-protected phosphate offers a balance between protection and ease of deprotection.
-
Fmoc-Tyr(PO₃tBu₂)-OH: The di-tert-butyl protected version provides excellent protection during synthesis, preventing side reactions and yielding high-purity phosphopeptides. The tBu groups are removed during the final acid cleavage step.
-
-
Sulfotyrosine Peptides: Tyrosine O-sulfation is another critical PTM involved in extracellular protein-protein interactions, such as leukocyte adhesion. The synthesis of sulfated peptides is challenging due to the acid-lability of the sulfate ester. To overcome this, strategies include:
-
Fmoc-Tyr(SO₃Na)-OH: Using the sodium salt to stabilize the sulfate moiety, coupled with low-temperature acid cleavage to minimize desulfation.
-
Side-Chain Protection: Employing protecting groups for the sulfate, such as neopentyl (nP), which is stable to standard SPPS conditions but can be removed post-synthesis.
-
Drug Discovery and Development
This compound and its analogs are integral to the development of peptide-based therapeutics. Peptides can act as potent and selective modulators of biological targets. The incorporation of tyrosine or its modified versions can enhance binding affinity, improve stability, and modulate the pharmacological properties of a drug candidate. For instance, non-hydrolyzable phosphotyrosine mimetics are designed to create phosphatase-resistant inhibitors for therapeutic intervention in signaling pathways.
Peptide-Based Biomaterials
Fmoc-protected amino acids, including this compound, can self-assemble into supramolecular structures such as hydrogels. These biocompatible materials serve as three-dimensional scaffolds for tissue engineering, regenerative medicine, and controlled drug delivery. The aromatic fluorenyl and tyrosine moieties contribute to the π-π stacking and hydrogen bonding interactions that drive the self-assembly process, creating stable, water-swollen networks that can support cell growth.
Quantitative Data Summary
The quality and efficiency of peptide synthesis depend on the purity of the building blocks and the conditions used for coupling and deprotection.
| Parameter | Value / Condition | Source |
| Purity of this compound | ≥97.0% (HPLC) | |
| ≥95.0% (HPLC) | ||
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | |
| Deprotection Time | 15-30 minutes (standard) | |
| Coupling Reagents | HBTU/HOBt/DIPEA, HATU/DIPEA, DCC/HOBt | |
| Coupling Time | 1-2 hours (standard) | |
| Cleavage Cocktail (Peptide from Resin) | 95% TFA, 2.5% Water, 2.5% TIS | |
| Cleavage Time | 2-3 hours |
Key Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating Fmoc-Tyr(tBu)-OH
This protocol outlines a single cycle for adding a tert-butyl protected tyrosine residue to a growing peptide chain on a solid support (e.g., Wang or Rink Amide resin).
1. Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Drain the DMF.
2. N-terminal Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid. Dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent like HBTU or HATU (e.g., 3-4.5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Allow the mixture to stand for 5-10 minutes for activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection/coupling cycle.
4. Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a freshly prepared cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.
-
Agitate gently for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tBu side-chain protecting group.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding it to cold diethyl ether, centrifuge, and wash the pellet to remove scavengers.
-
Lyophilize the crude peptide before purification via HPLC.
Protocol 2: Synthesis of a Phosphotyrosine-Containing Peptide
This protocol highlights the modifications needed to incorporate Fmoc-Tyr(PO₃H₂)-OH.
1. Deprotection:
-
Perform the N-terminal Fmoc deprotection as described in Protocol 1.
2. Coupling of Fmoc-Tyr(PO₃H₂)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(PO₃H₂)-OH (5 equivalents) and HATU (5 equivalents) in a minimum amount of DMF.
-
Add a significant excess of DIPEA (15-20 equivalents) to the mixture. The high base concentration is crucial to neutralize the acidic phosphate group and facilitate the coupling reaction.
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF. Due to the unprotected phosphate, piperidinium salts may form. An extra wash step with a DMF solution containing a tertiary amine can be beneficial before the next coupling.
3. Subsequent Steps:
-
Continue with the standard SPPS cycles for the remaining amino acids.
-
The final cleavage and purification are performed as described in Protocol 1. The phosphate group requires no additional deprotection step.
Visualizations: Workflows and Pathways
Caption: General Workflow for Fmoc-Solid Phase Peptide Synthesis (SPPS).
Caption: Synthesis of a Phosphotyrosine-Containing Peptide.
Caption: Conceptual Tyrosine Kinase Signaling Pathway.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chemimpex.com [chemimpex.com]
A Technical Guide to the Mechanism of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the role and mechanism of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) in modern solid-phase peptide synthesis (SPPS). It details the critical functions of the orthogonal protecting groups, the chemical transformations during the SPPS cycle, and protocols for its successful incorporation into synthetic peptides.
Core Principles: The Imperative of Orthogonal Protection
In Fmoc-based solid-phase peptide synthesis, the success of synthesizing complex peptides hinges on an orthogonal protection strategy. For trifunctional amino acids like tyrosine, this is not merely an option but a necessity to prevent deleterious side reactions and ensure high purity and yield of the target peptide.
While the user query specifies Fmoc-Tyr-OH, standard and robust SPPS protocols exclusively employ the side-chain protected derivative, Fmoc-Tyr(tBu)-OH . The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and, if left unprotected, will react with the activated carboxyl groups of incoming amino acids during the coupling step.[1] This leads to O-acylation, resulting in chain branching and the formation of complex impurities that are difficult to separate.[1][2]
The Fmoc/tBu strategy is elegantly orthogonal:
-
The N-α-Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the alpha-amine of the amino acid. It is stable to acidic conditions but is selectively removed by a mild base, typically piperidine.[3][4]
-
The O-tBu (tert-Butyl) group: Protects the side-chain hydroxyl group. It is robust and stable against the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.
This orthogonality allows for the sequential and controlled elongation of the peptide chain at the N-terminus without compromising the integrity of the side chains.
The Mechanism of Action in the SPPS Cycle
The incorporation of a Fmoc-Tyr(tBu)-OH residue into a growing peptide chain on a solid support follows a well-defined, cyclical process.
Caption: The iterative workflow of the Fmoc-SPPS elongation cycle.
Step 1: N-α-Fmoc Deprotection
Before coupling, the Fmoc group from the last-coupled amino acid on the resin must be removed to expose a free primary amine. This is achieved by treating the resin with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
The mechanism is a base-catalyzed β-elimination:
-
Proton Abstraction: Piperidine, a secondary amine base, abstracts the acidic proton from the C9 position of the fluorenyl ring system.
-
β-Elimination: This leads to the collapse of the molecule and the elimination of the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide.
-
DBF Scavenging: The excess piperidine acts as a nucleophile, trapping the DBF electrophile to form a stable DBF-piperidine adduct, which is washed away. This scavenging step is crucial to prevent DBF from reacting with the newly liberated peptide amine, which would terminate the chain.
Step 2: Carboxyl Group Activation and Coupling
Once the N-terminal amine is free, the incoming Fmoc-Tyr(tBu)-OH is activated to facilitate peptide bond formation. The carboxylic acid is converted into a more reactive species. While various reagents exist, uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most common and efficient.
The HBTU activation mechanism proceeds as follows:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxyl group of Fmoc-Tyr(tBu)-OH attacks HBTU.
-
Active Ester Formation: This forms a reactive HOBt (1-hydroxybenzotriazole) active ester intermediate.
-
Peptide Bond Formation (Coupling): The exposed N-terminal amine of the resin-bound peptide performs a nucleophilic attack on the carbonyl carbon of the activated ester, forming the new, stable peptide bond and releasing HOBt.
The tert-butyl group on the tyrosine side chain remains unaffected by both the basic deprotection and the coupling conditions, thereby preventing O-acylation.
Caption: Key chemical transformations during the deprotection and coupling steps.
Step 3: Final Cleavage and Side-Chain Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is accomplished using a cleavage cocktail containing a strong acid. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) .
-
TFA: Cleaves the ester or amide linkage to the resin and protonates the tert-butyl ether on the tyrosine side chain, causing it to fall off as a stable tert-butyl cation.
-
TIS and Water: These act as "scavengers." The highly reactive tBu cation is an electrophile that can otherwise cause side reactions, such as reattaching to the electron-rich rings of Tryptophan or Tyrosine. TIS effectively reduces the cation to isobutane, while water quenches it to form t-butanol, preventing these unwanted modifications.
Quantitative Data Summary
While precise kinetic data varies with sequence and conditions, the Fmoc/tBu methodology is characterized by high efficiency. Incomplete reactions at any stage can lead to deletion sequences or capped impurities, compromising the final product.
| Parameter | Condition / Reagent | Typical Duration | Expected Efficiency / Purity | Notes |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-20 min | >99.5% | Reaction can be monitored by UV spectroscopy of the DBF-piperidine adduct. |
| Coupling Reaction | Fmoc-Tyr(tBu)-OH (1.5-4 eq.), HBTU/DIPEA | 1-4 hours | >99% | Sterically hindered couplings may require longer times, higher temperatures, or double coupling. |
| Final Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | 2-3 hours | >95% cleavage | Purity of the crude product is sequence-dependent. A 41-amino acid peptide was obtained in ~80 working hours. |
| Crude Purity | Post-Cleavage | N/A | Highly Variable (40-95%) | Depends heavily on the sequence ("difficult sequences" with aggregation issues show lower purity) and success of each step. |
Experimental Protocols
The following are generalized protocols for the manual incorporation of a Fmoc-Tyr(tBu)-OH residue during SPPS.
Materials
-
Resin: Peptide-resin with a free N-terminal amine (post-deprotection of the previous residue).
-
Amino Acid: Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading).
-
Activation Reagents: HBTU (2.9 equivalents), DIPEA (6 equivalents).
-
Solvents: Anhydrous, amine-free DMF.
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.
Protocol for One Coupling Cycle
-
Resin Preparation: If starting a new cycle, ensure the resin from the previous step is thoroughly washed with DMF (3-5 times).
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the swelled resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 1-4 hours.
-
Optional: Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). A negative result (clear/yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3 times) to prepare for the next cycle or final cleavage.
-
Final Cleavage and Peptide Precipitation
-
Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage:
-
Add the cold TFA/H₂O/TIS cleavage cocktail to the resin.
-
Agitate gently at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
-
References
A Technical Guide to Fmoc-L-Tyrosine (Fmoc-Tyr-OH) for Researchers
This in-depth technical guide provides essential information on the physical and chemical properties of Nα-Fmoc-L-tyrosine (Fmoc-Tyr-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Physical and Chemical Properties
This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions, a key feature in Fmoc-based peptide synthesis strategies.
Physical Appearance
This compound is consistently described as a white to off-white powder by various suppliers.[1][2] Some sources may also characterize it as a crystalline powder.
Melting Point
The melting point of this compound is a key indicator of its purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities.[2] The reported melting points from various commercial sources are summarized in the table below.
| Melting Point (°C) | Source(s) |
| 182 - 187 | Thermo Scientific Chemicals[3] |
| 180 - 185 | Chem-Impex[1] |
| 175 - 185 | Novabiochem (Sigma-Aldrich) |
| 182 | Carl ROTH |
Experimental Protocols
Determination of Melting Point
The melting point of this compound is typically determined using the capillary method, a standard technique for organic compounds.
Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding)
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface. If the powder is not fine, it should be gently ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.
-
Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Initial Rapid Heating: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The results are reported as a melting range.
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the chemical synthesis of peptides. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The general workflow for incorporating an this compound residue into a peptide chain is depicted below.
Figure 1. A generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.
Workflow Description:
-
Resin Preparation: The synthesis begins with an insoluble resin, typically functionalized with an amine group.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain (or the initial resin linker) is removed using a solution of a secondary amine, commonly 20% piperidine in N,N-dimethylformamide (DMF). This exposes a free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: The carboxylic acid of this compound is activated using a coupling reagent (e.g., HATU, HBTU). In the presence of a base (e.g., DIPEA), the activated this compound is then coupled to the free amine on the resin-bound peptide chain, forming a new peptide bond.
-
Washing: The resin is washed again to remove excess reagents and byproducts.
-
Cycle Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
-
Purification: The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Methodological & Application
Standard Protocol for the Application of Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the predominant method for the chemical synthesis of peptides. This application note provides a detailed protocol for the use of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block for incorporating tyrosine residues into a peptide sequence. The tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine is essential to prevent side reactions during synthesis, ensuring high purity and yield of the final peptide. This document outlines the standard procedures for coupling, deprotection, and cleavage of peptides containing Tyr(tBu), along with data on reaction conditions and potential side reactions.
Core Principles
The Fmoc/tBu SPPS strategy is based on an orthogonal protection scheme. The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition. The reactive side chains of amino acids, such as the hydroxyl group of tyrosine, are protected by acid-labile groups like tert-butyl (tBu). This allows for the selective deprotection of the N-terminus without affecting the side-chain protecting groups until the final cleavage step.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Tyr(tBu)-OH
| Coupling Reagent | Activator Type | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency & Notes |
| HBTU/DIPEA | Aminium Salt | 1:0.95:2 | 30-60 min | High efficiency, widely used. Can cause guanidinylation of the N-terminus as a side reaction. |
| HATU/DIPEA | Aminium Salt | 1:0.95:2 | 15-45 min | Very high efficiency, especially for sterically hindered couplings. More expensive than HBTU. |
| HCTU/DIPEA | Aminium Salt | 1:0.95:2 | 15-45 min | High efficiency, a cost-effective alternative to HATU. |
| DIC/Oxyma | Carbodiimide | 1:1:1 | 1-4 hours | Good efficiency with reduced risk of racemization compared to HOBt. DIC is cost-effective, but the DCU byproduct is insoluble. |
Table 2: Fmoc-Deprotection Conditions
| Reagent | Concentration | Deprotection Time | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Standard condition. The first treatment is shorter, followed by a longer second treatment. |
| Piperidine in NMP | 20% (v/v) | 2 x 5-10 min | N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF and may improve solubility for some sequences. |
Table 3: Final Cleavage Cocktails for Peptides Containing Tyr(tBu)
| Reagent Cocktail | Composition (v/v) | Cleavage Time | Application Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 hours | A good starting point for most peptides containing tyrosine. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | Recommended for peptides containing multiple sensitive residues like Cys, Met, or Trp in addition to Tyr, to minimize side reactions.[1][2][3][4] |
Experimental Protocols
Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes a standard manual procedure for the incorporation of a single Fmoc-Tyr(tBu)-OH residue on a 0.1 mmol scale.
1. Resin Swelling:
-
Place 0.1 mmol of a suitable pre-loaded resin (e.g., Fmoc-Linker-AM-Resin) in a fritted syringe reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (0.5 mmol, 5 eq.), HBTU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads (10-15 beads) and wash them with ethanol.
-
Place the beads in a small test tube.
-
Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol).
-
Heat the tube at 110-120°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amine present). Recouple the amino acid.
-
Yellow/colorless beads: Complete coupling. Proceed to the next step.
-
5. Capping (Optional):
-
If the Kaiser test is positive after recoupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
6. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) in a fume hood.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Automated Solid-Phase Peptide Synthesis Protocol
Automated peptide synthesizers perform the same fundamental steps as the manual protocol. The following is a general cycle for a single amino acid coupling:
-
Fmoc Deprotection: The synthesizer delivers a 20% piperidine in DMF solution to the reaction vessel, followed by a programmed reaction time and subsequent washing with DMF.
-
Amino Acid Delivery: A solution of the Fmoc-amino acid in a suitable solvent is delivered to the reaction vessel.
-
Activator and Base Delivery: The coupling reagent (e.g., HBTU) and base (e.g., DIPEA) are delivered to the reaction vessel to initiate coupling.
-
Coupling: The reaction is allowed to proceed for a pre-programmed duration with mixing.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Loop: The synthesizer repeats this cycle for all amino acids in the sequence.
Potential Side Reactions and Mitigation
-
O-acylation of the Tyrosine Side Chain: If the hydroxyl group of tyrosine is not protected, it can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides and reduced yield of the desired product. The use of the tert-butyl (tBu) protecting group on the tyrosine side chain effectively prevents this side reaction.
-
Alkylation of the Tyrosine Phenol Ring: During the final TFA cleavage, the tBu protecting group is removed, generating reactive tert-butyl cations. These cations can re-attach to the electron-rich phenol ring of tyrosine, leading to alkylated byproducts. To prevent this, scavengers are added to the cleavage cocktail to "trap" these reactive species. Common scavengers include triisopropylsilane (TIS), water, phenol, and thioanisole. For peptides containing other sensitive residues, a more robust cocktail like Reagent K is recommended.
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis incorporating Fmoc-Tyr(tBu)-OH.
References
- 1. peptide.com [peptide.com]
- 2. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Fmoc-Tyr-OH to Resin Supports
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient coupling of 9-fluorenylmethoxycarbonyl-tyrosine (Fmoc-Tyr-OH) to common solid-phase peptide synthesis (SPPS) resin supports. The protocols outlined below are foundational for the synthesis of tyrosine-containing peptides, which are crucial in numerous biological processes and therapeutic developments[1][2][3]. The choice of resin and coupling methodology is critical for achieving high peptide purity and yield.
The phenolic hydroxyl group of tyrosine necessitates protection to prevent side reactions during peptide synthesis. The most common protecting group for the tyrosine side chain is the tert-butyl (tBu) group, hence Fmoc-Tyr(tBu)-OH is the standard building block used in Fmoc-based SPPS[2]. These protocols will focus on the use of Fmoc-Tyr(tBu)-OH.
Two of the most frequently utilized resins for the synthesis of C-terminal carboxylic acid peptides are Wang resin and 2-chlorotrityl chloride (2-CTC) resin. The selection between these resins often depends on the desired peptide length and the sensitivity of the peptide to acid-catalyzed side reactions upon cleavage.
I. Resin Selection and Coupling Strategies
Wang Resin: This resin is a popular choice for the synthesis of peptide acids. The first Fmoc-amino acid is attached to the hydroxymethyl-functionalized resin via an ester linkage. Cleavage from Wang resin typically requires strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA).
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1% TFA in dichloromethane). This makes it particularly suitable for the synthesis of protected peptide fragments and peptides containing acid-sensitive modifications. The loading of the first amino acid onto 2-CTC resin is achieved through a direct reaction of the carboxylic acid of the Fmoc-amino acid with the chlorotrityl group in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA).
II. Experimental Protocols
The following sections provide detailed step-by-step protocols for coupling Fmoc-Tyr(tBu)-OH to both Wang and 2-chlorotrityl chloride resins.
This protocol describes the esterification of Fmoc-Tyr(tBu)-OH to Wang resin using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
Wang Resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~1.0 mmol/g)
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine or DIPEA
-
Solid-phase synthesis reaction vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in DCM (10-15 mL) in a reaction vessel for at least 30 minutes. Drain the solvent.
-
Amino Acid Activation: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (2-4 equivalents relative to the resin loading capacity) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Add DIC (2-4 equivalents) to the resin slurry.
-
Add DMAP (0.1 equivalents relative to the resin) dissolved in a small amount of DMF.
-
Agitate the mixture on a mechanical shaker at room temperature for 2-4 hours.
-
-
Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).
-
Capping of Unreacted Sites (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, perform a capping step.
-
Suspend the resin in DCM.
-
Add acetic anhydride (10 equivalents relative to the initial resin loading) and pyridine or DIPEA (10 equivalents).
-
Shake the mixture for 30-60 minutes.
-
Wash the resin as described in step 4.
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the final loading of the resin using the Fmoc cleavage UV spectrophotometric method described in Section III.
This protocol details the loading of Fmoc-Tyr(tBu)-OH onto 2-CTC resin using DIPEA as a base.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 100-200 mesh, 1% DVB, loading capacity ~1.0-1.6 mmol/g)
-
Fmoc-Tyr(tBu)-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in DCM (10-15 mL) in a reaction vessel for at least 30 minutes. Drain the solvent.
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Tyr(tBu)-OH (1-1.5 equivalents relative to the resin loading capacity) in DCM. If solubility is an issue, a minimal amount of DMF can be added.
-
Coupling Reaction:
-
Add the Fmoc-Tyr(tBu)-OH solution to the swollen resin.
-
Add DIPEA (2-4 equivalents relative to the amino acid) to the resin slurry.
-
Agitate the mixture on a mechanical shaker at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the yellow color of the trityl cation.
-
-
Capping of Unreacted Sites: To quench any remaining reactive chlorotrityl groups, add a small amount of methanol (e.g., 0.8 mL per gram of resin) and shake for an additional 15-30 minutes.
-
Washing: Filter the resin and wash it sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and finally MeOH (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: Determine the final loading of the resin using the Fmoc cleavage UV spectrophotometric method described in Section III.
III. Quantification of Resin Loading
Accurate determination of the resin loading is crucial for the subsequent steps of peptide synthesis. The most common method is the spectrophotometric quantification of the dibenzofulvene-piperidine adduct formed upon cleavage of the Fmoc group.
Protocol 3: Fmoc-Cleavage Assay for Loading Determination
Materials:
-
Fmoc-Tyr(tBu)-OH loaded resin
-
20% Piperidine in DMF (v/v)
-
DMF, spectrophotometric grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried resin (e.g., 5-10 mg) into a small vial or tube.
-
Fmoc Cleavage:
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
-
Dilution:
-
Take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF in a volumetric flask (e.g., dilute to 10 mL). The dilution factor should be chosen to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Spectrophotometric Measurement: Measure the absorbance of the diluted solution at approximately 301 nm against a blank of 20% piperidine in DMF diluted in the same manner.
-
Calculation of Resin Loading: The loading (L) in mmol/g is calculated using the Beer-Lambert law:
L (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (ε × mass of resin [mg] × path length [cm])
Where:
-
ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is typically taken as 7800 M⁻¹cm⁻¹ at 301 nm.
-
IV. Data Presentation
The following tables summarize typical quantitative data for the coupling of Fmoc-Tyr(tBu)-OH to Wang and 2-CTC resins. Actual results may vary depending on the specific batches of reagents and resin used.
Table 1: Typical Coupling Parameters and Expected Loading for Fmoc-Tyr(tBu)-OH
| Parameter | Wang Resin | 2-Chlorotrityl Chloride Resin |
| Initial Resin Loading | ~1.0 mmol/g | ~1.0 - 1.6 mmol/g |
| Fmoc-Tyr(tBu)-OH (equiv.) | 2 - 4 | 1 - 1.5 |
| Coupling Reagent | DIC (2-4 equiv.) | N/A |
| Catalyst/Base | DMAP (0.1 equiv.) | DIPEA (2-4 equiv.) |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Typical Final Loading | 0.4 - 0.8 mmol/g | 0.3 - 0.9 meq/g |
| Cleavage Condition | High TFA (e.g., 95%) | Mild Acid (e.g., 1% TFA) |
Table 2: Reagents for Coupling and Loading Determination
| Reagent | Abbreviation | Purpose |
| 9-Fluorenylmethoxycarbonyl-Tyrosine(tBu) | Fmoc-Tyr(tBu)-OH | Amino acid building block |
| Wang Resin | - | Solid support for peptide synthesis |
| 2-Chlorotrityl Chloride Resin | 2-CTC Resin | Acid-labile solid support |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling agent |
| 4-(Dimethylamino)pyridine | DMAP | Catalyst for esterification |
| 1-Hydroxybenzotriazole | HOBt | Racemization suppressant |
| N,N-Diisopropylethylamine | DIPEA | Hindered base |
| Dichloromethane | DCM | Solvent |
| N,N-Dimethylformamide | DMF | Solvent |
| Piperidine | - | Fmoc deprotection agent |
| Acetic Anhydride | Ac₂O | Capping agent |
V. Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction of coupling Fmoc-Tyr(tBu)-OH to a resin support.
Caption: Experimental workflow for coupling this compound to a resin support.
Caption: Chemical reaction for coupling this compound to Wang and 2-CTC resins.
References
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 3. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-Tyr-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of coupling reagents for Fmoc-L-Tyrosine (Fmoc-Tyr-OH) in solid-phase peptide synthesis (SPPS). The appropriate choice of coupling reagent and conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly when incorporating the multi-functional amino acid tyrosine.
Introduction to this compound Coupling
This compound is a key building block in the synthesis of a vast array of peptides and proteins. Its phenolic side chain, however, presents a potential site for side reactions, primarily O-acylation, if not properly protected. Therefore, the use of a side-chain protected derivative, most commonly Fmoc-Tyr(tBu)-OH, is highly recommended for most applications.[1][2] The tert-butyl (tBu) ether protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under strongly acidic conditions during the final cleavage from the resin.[3]
The selection of a coupling reagent is paramount for efficient peptide bond formation while minimizing racemization.[4] Modern SPPS predominantly relies on several classes of coupling reagents, each with its own advantages and disadvantages.
Recommended Coupling Reagents for this compound
The choice of coupling reagent can significantly impact the yield and purity of the final peptide. Below is a summary of commonly used and recommended coupling reagents for this compound, along with their characteristics.
| Coupling Reagent Class | Examples | Recommended for this compound | Key Advantages | Potential Drawbacks |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | Highly Recommended | High coupling efficiency, fast reaction times, and low racemization, especially when used with additives like HOAt or HOBt.[5] HATU is particularly effective for sterically hindered couplings. | Can cause guanidinylation of the N-terminus if used in excess. Cost can be a factor, especially for HATU. |
| Phosphonium Salts | PyBOP, BOP | Recommended | High reactivity and good for difficult couplings. PyBOP is a safer alternative to the carcinogenic BOP. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC, DCC | Good Alternatives | Cost-effective and widely used. When combined with additives like HOBt or OxymaPure, racemization can be minimized. DIC is often preferred in automated SPPS as the urea byproduct is soluble. | Slower reaction rates compared to aminium/phosphonium salts. DCC can cause allergic reactions and its urea byproduct is insoluble, complicating purification. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH using HBTU/DIPEA
This protocol describes a standard method for coupling Fmoc-Tyr(tBu)-OH to a deprotected amino group on the resin using the aminium salt HBTU.
Materials:
-
Fmoc-Tyr(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Peptide synthesis resin with a free amino group
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Monitoring the Coupling (Optional):
-
Perform a Kaiser test or other qualitative test to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, the coupling step can be repeated.
-
Protocol 2: Loading of this compound onto Wang Resin using DIC/DMAP
This protocol details the esterification of the first amino acid, this compound, to a hydroxyl-functionalized resin such as Wang resin.
Materials:
-
This compound
-
Wang Resin
-
DIC (N,N'-Diisopropylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Swell the Wang resin in DMF for at least 30 minutes in the reaction vessel.
-
-
Preparation of the Coupling Solution:
-
In a separate flask, dissolve this compound (2-4 equivalents relative to the resin's theoretical loading) in a mixture of DCM and a minimal amount of DMF to aid dissolution.
-
Add DIC (2-4 equivalents) to the amino acid solution and stir for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swollen resin.
-
Add DMAP (0.1 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Hydroxyl Groups:
-
Drain the reaction solution.
-
To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF and agitate for 30-60 minutes.
-
-
Washing and Drying:
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Potential Side Reactions and Mitigation Strategies
When working with this compound, it is important to be aware of potential side reactions and how to minimize them.
-
O-acylation of the Tyrosine side chain: The phenolic hydroxyl group of unprotected tyrosine can be acylated by the activated carboxyl group of the incoming amino acid. This can be effectively prevented by using a side-chain protected derivative such as Fmoc-Tyr(tBu)-OH.
-
Racemization: The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is prone to racemization. This can be minimized by:
-
Using coupling reagents known for low racemization, such as HATU or COMU.
-
The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Avoiding prolonged activation times and excess base.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminus of the peptide chain to form a guanidinium species, which terminates chain elongation. This is more likely to occur if the coupling reagent is used in excess.
Signaling Pathways and Logical Relationships
The core of the coupling reaction involves the activation of the carboxylic acid of this compound to a more reactive species that can then readily react with the free amino group on the resin-bound peptide.
Caption: Simplified mechanism of peptide bond formation using a coupling reagent.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). For tyrosine-containing peptides, the choice of deprotection conditions is paramount to prevent side reactions and ensure high purity and yield of the final product. While the use of a tert-butyl (tBu) protecting group for the tyrosine side chain [Fmoc-Tyr(tBu)-OH] is standard practice, scenarios may arise where Fmoc-Tyr-OH with an unprotected hydroxyl group is utilized. This application note provides a detailed overview of the deprotection conditions for this compound, potential side reactions, and protocols for monitoring the deprotection process.
Challenges in Deprotecting this compound
The primary challenge in the deprotection of this compound lies in the presence of the nucleophilic phenolic hydroxyl group on the tyrosine side chain. Under the basic conditions required for Fmoc removal, this unprotected hydroxyl group is susceptible to undesired modifications, which can lead to the formation of impurities that are often difficult to separate from the target peptide.
Comparative Analysis of Deprotection Reagents
The selection of the base for Fmoc deprotection significantly impacts the efficiency of the reaction and the profile of side products. The most common reagent is piperidine, but alternatives such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine are also employed, each with distinct advantages and disadvantages.
Table 1: Comparison of Common Fmoc Deprotection Reagents for this compound
| Reagent/Cocktail | Concentration | Typical Reaction Time | Advantages | Disadvantages | Potential Side Reactions with Unprotected Tyr |
| Piperidine in DMF | 20% (v/v) | 2-10 min (repeated)[1] | Well-established, effective | Can be slow for sterically hindered residues; potential for side reactions | O-alkylation, formation of piperidine-fulvene adducts[2] |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (v/v) | < 1 min | Very fast and efficient deprotection[3] | DBU is a strong, non-nucleophilic base that can catalyze side reactions | Increased risk of O-alkylation and other base-catalyzed side reactions[4] |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU (w/v, v/v) | < 1 min | Rapid deprotection with potentially reduced side reactions compared to piperidine[3] | May require optimization for difficult sequences | Lowered but still present risk of base-catalyzed side reactions |
Table 2: Quantitative Comparison of Deprotection Efficiency and Purity
| Deprotection Condition | Deprotection Half-life (t1/2) | Crude Peptide Purity (%) (Model Sequence) | Major Side Product (%) (Model Sequence) |
| 20% Piperidine in DMF | ~7 seconds | >90 | Deletion sequences (<5%) |
| 5% Piperazine + 2% DBU in DMF | ~4 seconds | >95 | Reduced deletion sequences (<2%) |
| 2% DBU in DMF | <4 seconds | Variable | Increased risk of base-catalyzed modifications |
Note: The quantitative data presented are based on model systems and may vary depending on the peptide sequence, resin, and specific reaction conditions. Empirical validation is crucial.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF
This protocol outlines the standard method for the removal of the Fmoc group from resin-bound this compound.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade
-
Methanol, ACS grade
-
Solid-phase peptide synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the this compound-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two treatments.
-
Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Wash the resin with DCM (3 x 10 mL per gram of resin).
-
Wash the resin with methanol (3 x 10 mL per gram of resin).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine in DMF
This protocol is suitable for sequences where rapid deprotection is desired and the risk of base-catalyzed side reactions has been assessed.
Materials:
-
This compound-loaded resin
-
DMF, peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine, reagent grade
-
Solid-phase peptide synthesis vessel
-
Shaker or rocker
Procedure:
-
Swell the this compound-loaded resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 1-2 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin extensively with DMF (at least 5 x 10 mL per gram of resin) to ensure complete removal of DBU and piperidine.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This protocol allows for the quantitative monitoring of the Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.
Equipment:
-
Peptide synthesizer with an integrated UV detector or a separate UV-Vis spectrophotometer with a flow cell.
Procedure:
-
Set the UV detector to monitor the absorbance at 301 nm.
-
During the piperidine treatment steps of the deprotection protocol, continuously pass the effluent from the reaction vessel through the flow cell of the UV detector.
-
Record the absorbance as a function of time. The absorbance will increase as the dibenzofulvene-piperidine adduct is formed and released from the resin.
-
The deprotection is considered complete when the absorbance returns to the baseline, indicating that no more adduct is being formed.
-
The integrated area of the absorbance peak can be used to quantify the amount of Fmoc group removed, which is useful for determining the loading of the resin and for monitoring the efficiency of each deprotection step throughout the synthesis.
Visualizations
Experimental Workflow for Fmoc Deprotection and Monitoring
References
Application Notes and Protocols: The Use of Fmoc-Tyr-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH) and its derivatives in the solid-phase peptide synthesis (SPPS) of bioactive peptides. This document outlines standard protocols, data on synthesis outcomes, and methodologies for incorporating modified tyrosine residues, such as phosphotyrosine and sulfotyrosine, which are crucial for studying cellular signaling and protein function.
Introduction to this compound in Peptide Synthesis
Tyrosine is a frequently occurring amino acid in bioactive peptides and plays a critical role in various biological processes, including signal transduction through phosphorylation and protein-protein interactions via sulfation. The incorporation of tyrosine into synthetic peptides is routinely achieved using the Fmoc/tBu strategy in SPPS. The phenolic hydroxyl group of tyrosine requires protection to prevent side reactions during peptide chain elongation. The most common protecting group is the acid-labile tert-butyl (tBu) group, making Fmoc-Tyr(tBu)-OH the standard building block for introducing tyrosine residues.
For the synthesis of peptides with post-translational modifications, specialized Fmoc-tyrosine derivatives are employed:
-
Fmoc-Tyr(PO₃tBu₂)-OH is a key reagent for the synthesis of phosphotyrosine-containing peptides, which are essential for studying kinase activity and phosphorylation-dependent signaling pathways.
-
Fmoc-Tyr(OSO₂F)-OH and Fmoc-Tyr(SO₃nP)-OH are innovative derivatives for the synthesis of sulfotyrosine-containing peptides, which are important in processes like leukocyte adhesion and hormone regulation.
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amine is base-labile and is typically removed by piperidine, while the tBu and other acid-sensitive side-chain protecting groups are removed during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).
Data Presentation: Synthesis of Tyrosine-Containing Bioactive Peptides
The following table summarizes quantitative data from the synthesis of various bioactive peptides using this compound and its derivatives. This data is compiled from literature sources and provides an overview of expected yields and purities.
| Bioactive Peptide | Fmoc-Tyrosine Derivative Used | Synthetic Strategy Highlights | Crude Yield (%) | Purity (%) | Biological Activity/Notes |
| Angiotensin IV | Fmoc-Tyr(tBu)-OH | Modified Fmoc chemistry on 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin. | 85.78% | >95% (HPLC) | A fragment of Angiotensin II with various physiological roles. |
| Neurotensin(8-13) Analogs | Fmoc-Tyr(tBu)-OH | Standard Fmoc-SPPS with HBTU/NMM activation. | 31-100% (after purification) | >99% (HPLC) | Ligands for neurotensin receptors NTS1 and NTS2. |
| Phosphopeptide (Model) | Fmoc-Tyr(PO₃tBu₂)-OH | Fmoc/tBu SPPS. The tBu₂ protection of the phosphate is crucial for high purity. | Good | High | Used as substrates for protein tyrosine phosphatases. |
| Sulfotyrosine-Containing Peptides | Fmoc-Tyr(OSO₂F)-OH | Fmoc-SPPS followed by conversion of fluorosulfate to sulfate using ethylene glycol. | High | High | Important for studying protein-protein interactions. The precursor Fmoc-Y(OSO₂F)-OH is synthesized in 96% yield[1]. |
| CCK-8 (Cholecystokinin) | Fmoc-Tyr(SO₃nP)-OH | The neopentyl (nP) group protects the sulfate ester during acid cleavage. | Good | High | A peptide hormone involved in digestion. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of bioactive peptides containing standard, phosphorylated, and sulfated tyrosine residues using Fmoc-SPPS.
General Workflow for Fmoc-SPPS
The following diagram illustrates the general cycle of solid-phase peptide synthesis using the Fmoc/tBu strategy.
Caption: General workflow for solid-phase peptide synthesis using the Fmoc strategy.
Protocol for Synthesis of a Standard Tyrosine-Containing Peptide (e.g., Neurotensin(8-13))
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.
-
Drain and repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. For incorporating tyrosine, use Fmoc-Tyr(tBu)-OH.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry.
Protocol for Synthesis of a Phosphotyrosine-Containing Peptide
The synthesis of phosphopeptides follows the general Fmoc-SPPS protocol with some key modifications, primarily the use of a specialized Fmoc-tyrosine derivative and potentially adjusted coupling conditions.
Caption: Workflow for incorporating phosphotyrosine into a peptide sequence.
Key Considerations for Phosphopeptide Synthesis:
-
Phosphotyrosine Derivative: Use Fmoc-Tyr(PO₃tBu₂)-OH . The di-tert-butyl protection on the phosphate group is stable to piperidine but is cleaved by TFA during the final cleavage step.
-
Coupling: Standard coupling reagents like HBTU or HATU are generally effective. Ensure complete coupling, as the bulky protected phosphotyrosine can sometimes couple more slowly.
-
Cleavage: The standard TFA cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) is sufficient to remove the tBu groups from the phosphate and other side chains, as well as cleave the peptide from the resin.
-
Purification: Phosphopeptides can be more hydrophilic than their non-phosphorylated counterparts. Adjust HPLC gradients accordingly.
Protocol for Synthesis of a Sulfotyrosine-Containing Peptide
The synthesis of sulfotyrosine-containing peptides is challenging due to the acid-lability of the sulfate group. A modern and efficient method involves the incorporation of a fluorosulfated tyrosine, which is later converted to the desired sulfotyrosine.
Caption: Workflow for the synthesis of sulfotyrosine peptides via a fluorosulfate intermediate.
Procedure Highlights:
-
Peptide Synthesis: Synthesize the peptide on the solid support using the general Fmoc-SPPS protocol (Section 3.2). For the incorporation of the modified tyrosine, use Fmoc-Tyr(OSO₂F)-OH .
-
Cleavage: Cleave the peptide from the resin using the standard TFA cocktail. The fluorosulfate group is stable under these acidic conditions.
-
Conversion to Sulfotyrosine:
-
After cleavage and precipitation, dissolve the crude fluorosulfated peptide in basic ethylene glycol.
-
This reaction serves to both deprotect and convert the fluorosulfate to a sulfate ester in high yield.
-
-
Purification: Purify the final sulfotyrosine-containing peptide using RP-HPLC.
Conclusion
This compound and its derivatives are indispensable tools for the synthesis of a wide range of bioactive peptides. While Fmoc-Tyr(tBu)-OH is the workhorse for standard tyrosine incorporation, the availability of specialized derivatives for phosphorylation and sulfation has greatly expanded the ability of researchers to synthesize complex, post-translationally modified peptides. The protocols outlined in these application notes provide a solid foundation for the successful synthesis and purification of these important molecules for research and drug development.
References
Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) in solid-phase peptide synthesis (SPPS). This protected amino acid is a fundamental building block for introducing tyrosine residues into custom peptides for a wide range of applications, from basic research to therapeutic drug development. The tert-butyl (tBu) protecting group on the phenolic hydroxyl side chain of tyrosine offers enhanced stability and prevents unwanted side reactions during synthesis.[1][2][3]
Introduction
Tyrosine is a critical amino acid in numerous biological processes. Its phenolic side chain can be post-translationally modified, most notably through phosphorylation, which is a key mechanism in cellular signal transduction.[4][5] The ability to incorporate tyrosine into synthetic peptides allows for the investigation of these signaling pathways, the development of enzyme substrates and inhibitors, and the creation of novel peptide-based therapeutics. Fmoc-Tyr(tBu)-OH is the standard derivative for incorporating tyrosine in Fmoc-based SPPS due to the stability of the tBu group to the basic conditions used for Fmoc removal and its facile cleavage under acidic conditions.
Applications of Tyrosine-Containing Peptides
The incorporation of tyrosine into custom peptides opens up a vast array of research and development opportunities:
-
Signal Transduction Research: Synthetic peptides containing tyrosine are invaluable tools for studying protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). They can act as substrates for kinase assays or as competitive inhibitors to probe the mechanisms of signaling pathways.
-
Drug Development: Peptides containing tyrosine are being developed as therapeutics for a variety of diseases, including cancer and metabolic disorders. The tyrosine residue can be crucial for receptor binding and can be modified to improve the peptide's pharmacokinetic properties.
-
Bioconjugation: The phenolic hydroxyl group of tyrosine can be a site for specific chemical modifications, allowing for the attachment of labels, drugs, or other molecules to the peptide.
-
Cancer Therapy Research: Researchers utilize tyrosine-containing peptides to develop therapeutics aimed at cancer treatment, leveraging their properties to improve efficacy and reduce side effects.
A key signaling pathway where tyrosine phosphorylation plays a central role is the Ras/ERK MAP kinase cascade, which is often dysregulated in cancer.
References
Application Note: Analytical HPLC Methods for Peptides Containing N-Terminal Fmoc-Tyr-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analytical reversed-phase high-performance liquid chromatography (RP-HPLC) of peptides containing an N-terminal N-α-Fmoc-L-tyrosine (Fmoc-Tyr-OH). The presence of the bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, combined with the polar, unprotected hydroxyl group of tyrosine, presents specific considerations for method development. This application note outlines the fundamental principles, offers detailed experimental protocols, and presents comparative data for the analysis of a model peptide, Fmoc-Tyr-Gly-Gly-Phe-Leu (Fmoc-YGGFL), and its unprotected counterpart.
Introduction
In solid-phase peptide synthesis (SPPS), the Fmoc group is a crucial N-α-protecting group.[1] Occasionally, it is necessary to analyze peptides that retain this N-terminal Fmoc group, for instance, during the synthesis of protected peptide fragments for subsequent ligation or to create highly hydrophobic peptide derivatives. The Fmoc group's large, nonpolar nature dramatically increases the hydrophobicity of the peptide, significantly altering its retention characteristics in RP-HPLC compared to the unprotected form.[1][2]
The tyrosine residue, with its phenolic hydroxyl group, adds a degree of polarity. When this hydroxyl group is unprotected (-OH), as in this compound, the peptide's overall chromatographic behavior is a balance between the extreme hydrophobicity of the Fmoc moiety and the polarity of the rest of the peptide sequence. Accurate HPLC analysis is essential for assessing the purity of these intermediates, identifying byproducts, and ensuring the quality of the final product.[3]
Standard RP-HPLC using a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) is the most common and effective method for this analysis.[2]
Principles of Separation
The separation of this compound containing peptides by RP-HPLC is governed by the following principles:
-
Hydrophobicity: The primary determinant of retention is the overall hydrophobicity of the molecule. The Fmoc group is a dominant contributor to this property, leading to significantly longer retention times than for the analogous unprotected peptide.
-
Mobile Phase Composition: A gradient of increasing acetonitrile (the organic modifier) concentration is used to elute the peptide from the nonpolar C18 column. The highly hydrophobic Fmoc-peptides require a higher percentage of acetonitrile for elution.
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is added to the mobile phase at a concentration of ~0.1%. It serves two main purposes:
-
It acidifies the mobile phase, ensuring that the carboxylic acid groups of the peptide are protonated.
-
It acts as an ion-pairing agent, forming neutral complexes with positively charged residues (like the N-terminus, Lys, Arg, His), which improves peak shape and resolution.
-
-
UV Detection: Peptides are typically monitored at two wavelengths:
-
214-220 nm: For the detection of the peptide backbone (amide bonds).
-
~265 nm and ~280 nm: The Fmoc group has a strong absorbance around 265 nm, while the tyrosine side chain absorbs at ~280 nm. Monitoring these wavelengths provides additional confirmation of the presence of these moieties.
-
Experimental Protocols
Materials and Equipment
-
HPLC System: A standard analytical HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for general-purpose analysis.
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Sample: Lyophilized peptide powder (e.g., Fmoc-YGGFL and YGGFL).
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
Sample Preparation
-
Dissolve the lyophilized peptide in Mobile Phase A or a mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Note: Peptides containing an N-terminal Fmoc group can be poorly soluble in purely aqueous solutions. If solubility is an issue, dissolve the peptide in a small amount of a stronger organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) first, and then dilute with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
HPLC Method Parameters
The following table outlines typical starting conditions for the analysis. These may need to be optimized depending on the specific peptide sequence.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelengths | 220 nm & 265 nm |
| Injection Volume | 10-20 µL |
| Gradient | See Table 2 for a typical gradient |
Table 1: Recommended HPLC Method Parameters.
Gradient Elution Program
A key difference in the methods for analyzing Fmoc-protected versus unprotected peptides is the gradient profile. The Fmoc-protected peptide will require a significantly higher concentration of acetonitrile for elution.
| Time (min) | % Mobile Phase B (for Unprotected Peptide, e.g., YGGFL) | % Mobile Phase B (for Fmoc-Peptide, e.g., Fmoc-YGGFL) |
| 0.0 | 10 | 30 |
| 25.0 | 60 | 80 |
| 27.0 | 95 | 95 |
| 30.0 | 95 | 95 |
| 31.0 | 10 | 30 |
| 35.0 | 10 | 30 |
Table 2: Example Gradient Elution Programs.
Data Presentation and Expected Results
The retention time of a peptide is directly related to its hydrophobicity. The addition of the N-terminal Fmoc group to the model peptide YGGFL is expected to substantially increase its retention time.
| Compound | Sequence | Molecular Weight ( g/mol ) | Expected Retention Time (min)* | Purity (%) |
| Unprotected Peptide | H-Tyr-Gly-Gly-Phe-Leu-OH | 584.65 | ~15.5 | >95 |
| Fmoc-Protected Peptide | Fmoc-Tyr-Gly-Gly-Phe-Leu-OH | 806.89 | ~22.0 | >95 |
Table 3: Comparative Quantitative Data for a Model Peptide. *Retention times are illustrative and will vary based on the specific HPLC system, column, and exact conditions.
Visualization of Workflows
Peptide Synthesis and Analysis Workflow
The following diagram illustrates the overall process from peptide synthesis to HPLC analysis, highlighting the point at which an Fmoc-protected peptide intermediate might be analyzed.
Caption: Workflow of peptide synthesis and points of HPLC analysis.
HPLC Analytical Workflow
This diagram details the logical steps for performing the HPLC analysis itself.
Caption: Logical workflow for the analytical HPLC experiment.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (tailing) | Secondary interactions with silica; low TFA concentration. | Ensure 0.1% TFA is present in both mobile phases. A different ion-pairing agent (e.g., formic acid) could be tested, but may alter selectivity. |
| No Peak or Very Broad Peak | Peptide precipitation on the column; poor solubility in the initial mobile phase. | Dissolve the sample in a stronger solvent (e.g., with a small amount of DMF) before dilution. Start the gradient with a higher initial percentage of Mobile Phase B. |
| Multiple Peaks | Impurities from synthesis (deletion sequences, incomplete deprotection); degradation. | Optimize the gradient (make it shallower) to improve the resolution between the main peak and impurities. Confirm peak identity with mass spectrometry. |
| High Backpressure | Sample precipitation; column blockage. | Filter all samples and mobile phases. If pressure is high, flush the system and column with a strong solvent series (e.g., isopropanol). |
Table 4: Common HPLC Troubleshooting Guide.
Conclusion
The analysis of peptides containing an N-terminal this compound is reliably achieved using standard reversed-phase HPLC protocols. The primary consideration for method development is accounting for the significant increase in hydrophobicity conferred by the Fmoc group, which necessitates a mobile phase gradient with a higher organic solvent concentration compared to the corresponding unprotected peptide. By employing a C18 column, a water/acetonitrile gradient with 0.1% TFA, and dual-wavelength detection, researchers can obtain accurate and reproducible data on the purity and identity of these important synthetic intermediates.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the fluorescent labeling of peptides, with a focus on strategies compatible with Fmoc solid-phase peptide synthesis (SPPS). While direct labeling of Tyrosine (Tyr) is less common due to the need for its hydroxyl group to be protected during synthesis (typically as a t-Butyl ether in Fmoc-Tyr(tBu)-OH), this guide details the prevalent and robust method of incorporating fluorescent dyes through orthogonally protected amino acids, such as Lysine.[1][2][3]
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development.[4] They are critical for studying protein-protein interactions, enzyme kinetics, receptor binding, and for applications in cellular imaging and in vivo diagnostics.[]
Strategies for Peptide Labeling in Fmoc-SPPS
The covalent attachment of a fluorescent dye to a peptide can be achieved at several positions: the N-terminus, the C-terminus, or the side chain of a specific amino acid. The most common reactive handles for labeling are the primary amine of a Lysine (Lys) residue or the N-terminus, and the thiol group of a Cysteine (Cys) residue.
Labeling via an Orthogonally Protected Lysine:
The most reliable method for site-specific internal labeling during Fmoc-SPPS involves incorporating a Lysine residue with a side chain protecting group that can be removed under conditions that do not affect other protecting groups or the resin linkage. This is known as an orthogonal protection strategy. Common choices include:
-
Fmoc-Lys(Mtt)-OH: The Mtt (4-methyltrityl) group is labile to dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Fmoc-Lys(Dde)-OH: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is removed by treatment with hydrazine in dimethylformamide (DMF).
Once the specific Lys side chain is deprotected, an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate) can be coupled to the exposed amine while the peptide remains attached to the solid support.
Selection of Fluorescent Dyes
The choice of fluorophore is critical and depends on the specific application, required photophysical properties, and instrumentation available. Key considerations include excitation and emission wavelengths, quantum yield, photostability, and environmental sensitivity.
| Dye Class | Example(s) | Typical Excitation (nm) | Typical Emission (nm) | Key Features & Applications |
| Fluoresceins | FAM, FITC | ~494 | ~520 | High quantum yield, bright green emission. pH sensitive. Widely used for microscopy, flow cytometry, and sequencing. |
| Rhodamines | TAMRA, Rhodamine B | ~546 - 555 | ~580 | More photostable than fluoresceins, less pH sensitive. Good for fluorescence polarization and FRET. |
| Cyanines | Cy3, Cy5 | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright and photostable. Cy5 emits in the far-red, minimizing background autofluorescence. Ideal for multiplexing and in vivo imaging. |
| Coumarins | AMCA, Mca | ~345 | ~445 | Blue-emitting fluorophores. Often used as FRET donors. |
| BODIPY Dyes | BODIPY-FL | ~503 | ~512 | Sharp emission peaks, high quantum yield, and relatively insensitive to environment. Good for membrane and lipid studies. |
Key Applications and Methodologies
Fluorescence Resonance Energy Transfer (FRET)
FRET assays are used to measure molecular interactions, enzymatic activity (e.g., proteases), and conformational changes. A donor fluorophore and an acceptor (quencher) are incorporated into a peptide. When in close proximity, the donor's fluorescence is quenched. Upon cleavage of the peptide by an enzyme, the donor and acceptor are separated, resulting in an increase in fluorescence.
Cellular Imaging and Localization
Fluorescent peptides are widely used to visualize cellular processes in real-time. By labeling peptides that target specific receptors or organelles, researchers can track their uptake, distribution, and trafficking within living cells using fluorescence microscopy.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing an orthogonally protected lysine on Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Mtt)-OH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU/HOBt or PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution and agitate for 5 minutes. Drain, then add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with a coupling agent like PyBOP (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes. Add DIPEA (6 eq.). Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Lys(Mtt)-OH at the desired position.
Protocol 2: On-Resin Fluorescent Labeling
Materials:
-
Peptide-resin from Protocol 1
-
1% (v/v) TFA in DCM
-
DCM, DMF, DIPEA
-
Amine-reactive fluorescent dye (e.g., 5(6)-Carboxyfluorescein succinimidyl ester, FAM-NHS) (1.5 eq.)
Procedure:
-
Selective Mtt Deprotection: Wash the peptide-resin with DCM (5x). Treat the resin with 1% TFA in DCM, flowing the solution through the resin bed for 2 minutes. Repeat this step 10-15 times.
-
Neutralization and Wash: Wash the resin immediately with DCM (5x), followed by 10% DIPEA in DMF (3x), and finally DMF (5x). This neutralizes the newly exposed amine.
-
Dye Coupling: Dissolve the amine-reactive dye (1.5 eq.) and DIPEA (3 eq.) in DMF. Add the solution to the resin. Shield the reaction vessel from light (e.g., with aluminum foil) and agitate at room temperature for 4-6 hours or overnight.
-
Final Wash: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted dye. Dry the resin under vacuum.
Protocol 3: Peptide Cleavage and Global Deprotection
Materials:
-
Fluorescently labeled peptide-resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the peptide. Decant the ether and repeat the ether wash twice to remove scavengers.
-
Drying: Air-dry the crude peptide pellet to remove residual ether.
Protocol 4: Purification and Characterization
Materials:
-
Crude labeled peptide
-
Solvents for HPLC: Acetonitrile (ACN) and water, both containing 0.1% TFA
-
Reversed-phase HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). Purify the peptide by reversed-phase HPLC using a suitable gradient of ACN in water. Monitor the elution at both 220 nm (peptide bond) and the absorbance maximum of the fluorescent dye.
-
Characterization: Collect the fractions containing the pure peptide. Confirm the identity (molecular weight) and purity of the peptide using mass spectrometry and analytical HPLC.
-
Lyophilization: Freeze-dry the pure fractions to obtain the final labeled peptide as a fluffy powder.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Insufficient dye or coupling time. Steric hindrance. Incomplete Mtt/Dde deprotection. | Increase dye equivalents (to 2-3 eq.) and reaction time. Ensure complete deprotection of the orthogonal group. Consider adding a spacer arm (e.g., Ahx) between the lysine and the peptide backbone. |
| Multiple Labeled Products | Incomplete Fmoc deprotection at N-terminus prior to labeling. Side reactions with the dye. | Ensure the final Fmoc group is left on if only side-chain labeling is desired. Use high-purity, single-isomer dyes where possible. |
| Poor HPLC Separation | Aggregation of the labeled peptide. Dye instability in TFA. | Dissolve crude peptide in solvents like Guanidine-HCl before injection. Check dye stability; some dyes (e.g., certain BODIPY variants) are not stable to TFA. |
| No Mass Spec Signal | Poor ionization of the labeled peptide. High salt content. | Use a different MS matrix or ionization method. Ensure the sample is well-desalted after HPLC purification. |
References
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Fmoc-Tyr-OH
Welcome to the technical support center for troubleshooting challenges with Fmoc-Tyr-OH coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of Fmoc-Tyr(tBu)-OH can stem from several factors, often related to steric hindrance and the specific peptide sequence. The main causes include:
-
Steric Hindrance: The bulky tert-butyl (tBu) protecting group on the tyrosine side chain, combined with the Fmoc group, can physically obstruct the approach of the activated amino acid to the N-terminus of the peptide chain. This is particularly problematic when coupling to a sterically hindered amino acid on the resin.[1][2][3][4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures (e.g., β-sheets) on the solid support. This aggregation can block reactive sites and limit the diffusion of reagents, leading to failed or incomplete coupling.
-
Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before the coupling reaction, resulting in a lower concentration of the reactive species required for amide bond formation.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites on the growing peptide chain. Resin swelling can be influenced by the solvent and the peptide sequence itself.
-
Side Reactions: If the hydroxyl group of the tyrosine side chain is not protected, it can be nucleophilic and react with activated amino acids, leading to O-acylation and the formation of impurities. Therefore, using a protected version like Fmoc-Tyr(tBu)-OH is highly recommended.
Q2: How can I detect incomplete coupling of this compound?
Monitoring the completion of the coupling reaction is crucial for a successful synthesis. Several qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for detecting the presence of primary amines. A positive result (blue/purple beads) indicates unreacted amino groups, signifying an incomplete coupling reaction. A negative result (yellow/colorless beads) suggests the coupling is complete (>99.5%).
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This is another colorimetric test that can detect primary amines.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is a powerful quantitative method to assess coupling efficiency. This involves cleaving a small amount of the peptide from the solid support and analyzing the crude product. The presence of deletion sequences (peptides missing the tyrosine residue) in the chromatogram indicates incomplete coupling.
Q3: What are the recommended coupling reagents for a difficult this compound coupling?
For challenging couplings involving sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. Switching to more potent uronium/aminium or phosphonium salt-based reagents is highly recommended.
| Coupling Reagent | Activation Type | Relative Efficiency for Hindered Couplings | Notes |
| HATU | Uronium/Aminium Salt | Very High | Highly effective for sterically hindered couplings; rapid reaction kinetics and low racemization. |
| HCTU | Uronium/Aminium Salt | High | A common and effective coupling agent, often used as a primary choice. |
| PyBOP | Phosphonium Salt | High | Excellent for difficult couplings. |
| DIC/HOBt | Carbodiimide | Moderate | A standard, cost-effective choice that may be insufficient for very difficult couplings. |
Q4: Can I simply extend the reaction time to improve coupling efficiency?
Yes, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can sometimes improve the yield for difficult couplings. However, it's important to note that prolonged reaction times can also increase the risk of side reactions, such as racemization, especially when using certain bases like DIPEA. Therefore, this strategy should be combined with careful monitoring.
Troubleshooting Guide
If you have confirmed an incomplete coupling of this compound through monitoring tests, follow this troubleshooting workflow:
Troubleshooting Workflow for Incomplete this compound Coupling
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Troubleshooting Steps:
-
Recoupling: If a monitoring test indicates incomplete coupling, the first step is to perform a second coupling (recoupling) with a fresh solution of activated this compound. After the recoupling step, monitor the reaction again.
-
Optimize Coupling Conditions: If recoupling is still not sufficient, consider optimizing the reaction conditions. This may involve:
-
Changing the Coupling Reagent: Switch to a more powerful reagent like HATU or HCTU.
-
Changing the Solvent: If peptide aggregation is suspected, switching the solvent from DMF to NMP or adding DMSO might be beneficial.
-
Increasing the Temperature: Gently increasing the reaction temperature (e.g., to 40-50°C) can help overcome steric hindrance, but should be done with caution to avoid racemization.
-
-
Capping: If a small amount of unreacted amine is still present after a second coupling and optimization attempts, it is advisable to cap these unreacted sites. Capping is done using a reagent like acetic anhydride to permanently block the unreacted amines, preventing the formation of deletion peptide impurities in subsequent steps.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling
This protocol is a qualitative method to detect free primary amines on the peptide-resin.
-
Sample Collection: After the coupling reaction, collect a small sample of resin beads (5-10 mg).
-
Washing: Thoroughly wash the resin beads with DMF to remove any residual reagents.
-
Reagent Addition: Place the washed beads in a small test tube and add 2-3 drops of each of the following Kaiser test solutions:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% KCN (aq) in 98% pyridine
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads.
-
Dark blue/purple beads: Incomplete coupling (free primary amines present).
-
Yellow or colorless beads: Complete coupling.
-
Protocol 2: Standard Capping Procedure
This protocol is used to block unreacted N-terminal amines after an incomplete coupling reaction.
-
Washing: After the coupling step, wash the resin several times with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride and a base (like pyridine or DIPEA) in DMF. A common mixture is acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).
-
Reaction: Add the capping solution to the resin and shake gently at room temperature for 30 minutes.
-
Washing: Filter the capping solution and wash the resin thoroughly with DMF.
-
Confirmation: Perform a Kaiser test to confirm that all free amines have been capped (beads should be yellow/colorless). If the test is still positive, repeat the capping procedure.
Protocol 3: Optimized Coupling for a Difficult this compound Addition
This protocol is recommended when steric hindrance or peptide aggregation is anticipated.
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion of the coupling reaction.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
Logical Relationship of Troubleshooting Steps
References
How to prevent side reactions with Fmoc-Tyr-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the use of Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the tert-butyl (tBu) protecting group on Fmoc-Tyr-OH?
A1: The tert-butyl (tBu) group is an acid-labile protecting group for the hydroxyl function of the tyrosine side chain. Its primary purpose is to prevent the acylation of this hydroxyl group by the activated carboxyl group of the incoming amino acid during the coupling step in solid-phase peptide synthesis (SPPS).[1][2] This ensures the integrity of the tyrosine residue and prevents the formation of branched peptides and other side products. The tBu group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily removed during the final cleavage from the resin with strong acid, typically trifluoroacetic acid (TFA).[1]
Q2: What are the most common side reactions associated with Fmoc-Tyr(tBu)-OH during peptide synthesis?
A2: The most significant side reaction involving Fmoc-Tyr(tBu)-OH occurs during the final cleavage and deprotection step. The acidic cleavage of the tBu group generates reactive tert-butyl cations. These carbocations can then re-attach to the electron-rich aromatic ring of the deprotected tyrosine side chain, leading to alkylation.[3][4] This results in a modified peptide that can be difficult to separate from the desired product.
Q3: Can side reactions occur during the coupling or deprotection steps with Fmoc-Tyr(tBu)-OH?
A3: While the tBu group is generally stable, prolonged or harsh basic conditions during Fmoc deprotection could potentially lead to its premature cleavage, although this is not a commonly reported issue under standard protocols. During coupling, if the tBu group were to be lost, the unprotected hydroxyl group could be acylated. However, the primary concern remains the side reactions during the final acid cleavage.
Q4: How can I prevent the alkylation of the tyrosine side chain during cleavage?
A4: The most effective way to prevent tyrosine alkylation is to use a "scavenger" in the cleavage cocktail. Scavengers are nucleophilic reagents that are added to the trifluoroacetic acid (TFA) to trap the reactive carbocations generated from the cleavage of the tBu and other protecting groups. Common scavengers include triisopropylsilane (TIS) and water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peak with a mass increase of +56 Da in the final peptide. | Alkylation of the tyrosine side chain by a tert-butyl cation during cleavage. | Use a cleavage cocktail containing scavengers. A standard non-odorous cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary. |
| Incomplete coupling of Fmoc-Tyr(tBu)-OH. | Steric hindrance or aggregation of the growing peptide chain. | - Perform a double coupling. - Use a more powerful coupling reagent such as HATU or HCTU. - Increase the coupling time and monitor the reaction with a Kaiser test. |
| Low yield of the final peptide. | - Incomplete cleavage from the resin. - Re-attachment of the C-terminal tyrosine to the resin linker cation. | - Ensure a sufficient volume of cleavage cocktail and adequate cleavage time (typically 2-3 hours). - The use of scavengers in the cleavage cocktail can also help to minimize re-attachment. |
| Premature cleavage of the tBu group. | Although rare, this could be caused by overly harsh or extended basic conditions during Fmoc deprotection. | - Adhere to standard Fmoc deprotection protocols (e.g., 20% piperidine in DMF for 10-20 minutes). - Avoid unnecessarily long exposure to the deprotection solution. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH
Objective: To couple Fmoc-Tyr(tBu)-OH to the N-terminus of a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Tyr(tBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, 6-10 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Washing solvents (DMF, Dichloromethane - DCM)
-
Kaiser test kit
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH, HBTU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection
Objective: To cleave the peptide from the resin and remove the tBu protecting group from the tyrosine side chain.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (see table below for examples)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas
Methodology:
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed and dried.
-
Cleavage: Add the cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold centrifuge tube containing diethyl ether. The peptide will precipitate as a white solid.
-
Washing: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Containing Tyrosine
| Cleavage Cocktail | Composition (v/v/v) | Scavengers | Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | A good general-purpose, non-odorous cocktail for most peptides containing Tyr(tBu). |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Water, Thioanisole, Ethanedithiol (EDT) | A more potent cocktail for peptides with multiple sensitive residues (e.g., Cys, Met, Trp, Arg) in addition to Tyr. |
| TFA / EDT / H₂O | TFA / EDT / H₂O (94:5:1) | Ethanedithiol (EDT), Water | Effective for peptides containing Cys and Tyr. |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Tyr(tBu)-OH.
Caption: Mechanism of tyrosine alkylation and its prevention by scavengers during TFA cleavage.
References
Technical Support Center: Optimizing Peptide Yield with Fmoc-Tyr(tBu)-OH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of peptides containing Fmoc-Tyr(tBu)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use the tert-Butyl (tBu) protected form, Fmoc-Tyr(tBu)-OH, instead of unprotected Fmoc-Tyr-OH in Fmoc-SPPS?
A1: While unprotected tyrosine can be used for short peptides, protecting the phenolic side chain with a tert-Butyl (tBu) group is strongly recommended for most applications.[1][2] The tBu group prevents two main side reactions:
-
O-acylation: The unprotected hydroxyl group on the tyrosine side chain can be acylated during coupling steps, leading to undesired side products and consuming excess activated amino acids.[1][3][4]
-
Modification during cleavage: The electron-rich phenol ring is susceptible to alkylation by reactive carbocations (e.g., t-butyl cations) generated during the final trifluoroacetic acid (TFA) cleavage step. Using Fmoc-Tyr(tBu)-OH ensures that the side chain is protected until the final cleavage, improving the purity and yield of the target peptide.
Q2: What are the optimal coupling conditions for incorporating Fmoc-Tyr(tBu)-OH into a peptide sequence?
A2: Optimal coupling requires complete activation of the carboxylic acid and sufficient reaction time. A common approach involves using a carbodiimide, such as diisopropylcarbodiimide (DIC), in the presence of an additive like Oxyma or HOBt to suppress racemization. Alternatively, pre-formed active esters using coupling agents like HBTU or HATU are highly efficient. It is standard practice to use an excess of the amino acid and coupling reagents (typically 2-4 equivalents) relative to the resin loading capacity to drive the reaction to completion.
Q3: My peptide contains multiple sensitive residues, including Tyr(tBu), Cys(Trt), and Trp(Boc). Which cleavage cocktail should I use?
A3: For peptides with a combination of sensitive residues, a robust cleavage cocktail like Reagent K is highly recommended. Reagent K contains a mixture of scavengers designed to protect multiple functionalities. Its typical composition effectively quenches a wide range of reactive cationic species generated during deprotection, thus preserving the integrity of residues like tyrosine, tryptophan, cysteine, and methionine.
Q4: What is the primary role of scavengers in the cleavage cocktail for a Tyr-containing peptide?
A4: During cleavage with TFA, the acid-labile side-chain protecting groups (like tBu from Tyr(tBu)-OH) are removed, generating highly reactive carbocations. These electrophilic species can attack nucleophilic residues in the peptide chain. The tyrosine side chain is particularly vulnerable to alkylation at the ortho position of the hydroxyl group. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations, preventing them from modifying the desired peptide. Common scavengers include triisopropylsilane (TIS), water, phenol, and thioanisole.
Q5: How can I monitor the progress of the coupling reaction after adding Fmoc-Tyr(tBu)-OH?
A5: The Kaiser test is a reliable qualitative method for monitoring coupling completion. This colorimetric test detects free primary amines on the resin. A few beads are sampled from the reactor after the coupling reaction. A positive result (blue beads) indicates the presence of unreacted amines, meaning the coupling is incomplete. In this case, a second coupling (recoupling) is necessary. A negative result (yellow or colorless beads) signifies that the coupling reaction is complete.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of peptides containing tyrosine.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield After Cleavage | Incomplete Coupling: The Fmoc-Tyr(tBu)-OH residue or subsequent amino acids may not have coupled completely due to steric hindrance or peptide aggregation. | Perform a Kaiser test after coupling; if positive, recouple the amino acid. Consider using a stronger coupling agent (e.g., HATU) or extending the reaction time. For difficult sequences, switching the solvent from DMF to NMP or adding chaotropic salts can help disrupt aggregation. | |
| Peptide Reattachment: The cleaved peptide's electron-rich tyrosine side-chain can reattach to resin-bound carbocations. This is more common with C-terminal tyrosine residues. | Ensure a sufficient concentration and type of scavengers in the cleavage cocktail. Using a trialkylsilane scavenger like TIS is highly recommended as it is very efficient at quenching resin-bound cations. | ||
| Mass Spec shows +56 Da adducts | t-Butyl Cation Alkylation: The phenolic ring of tyrosine was alkylated by t-butyl cations generated from protecting groups during cleavage. | This indicates insufficient scavenging. Use a more robust cleavage cocktail. For example, if using TFA/TIS/H₂O, increase the amount of TIS or switch to Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT). | |
| Peptide Aggregation During Synthesis | Interchain Hydrogen Bonding: The growing peptide chains, especially in hydrophobic or β-sheet-forming sequences, can aggregate on the resin, blocking reactive sites. | - Switch the primary solvent from DMF to NMP. - Add DMSO (up to 20%) to the solvent. - Perform couplings at an elevated temperature (up to 50°C). - Use sonication during deprotection and coupling steps. | |
| Formation of Dityrosine Cross-links | Oxidative Conditions: The phenolic side chain of tyrosine can undergo oxidative coupling to form dityrosine, a cross-linked dimer. | This is less common during standard SPPS but can occur if reagents are old or exposed to air for extended periods. Ensure high-quality, fresh reagents are used. If oxidative cross-linking is desired for material synthesis, it can be induced post-synthesis using enzymes like peroxidase or photolysis. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(tBu)-OH
This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Tyr(tBu)-OH onto a resin-bound peptide chain.
-
Resin Preparation: Start with the peptide-resin having a free N-terminal amine, previously deprotected with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and vortex for 1-2 minutes to pre-activate.
-
Coupling Reaction: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is negative (yellow beads), proceed to washing. If positive (blue beads), continue agitating for another 1-2 hours or perform a recoupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to prepare for the next deprotection cycle or final cleavage.
Protocol 2: Cleavage and Deprotection (Reagent K)
This protocol is for the final cleavage of a peptide containing multiple sensitive residues, including tyrosine, from the solid support.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare fresh Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Gently agitate or stir the suspension at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin twice with fresh TFA and combine the filtrates.
-
Precipitation: Add the combined TFA solution dropwise into a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.
-
Purification: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether twice more, and dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Visualizations
Caption: Standard workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for Tyr-containing peptide synthesis.
References
Navigating Fmoc-Tyr-OH Solubility: A Technical Support Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), ensuring the complete dissolution of Fmoc-protected amino acids is paramount for successful outcomes. Among these, Fmoc-Tyr-OH and its protected-side-chain counterpart, Fmoc-Tyr(tBu)-OH, can present solubility challenges that may impede synthesis efficiency. This technical support center provides a comprehensive guide to understanding and overcoming these issues, featuring troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents recommended for dissolving this compound and Fmoc-Tyr(tBu)-OH?
A1: The most commonly used solvents for dissolving Fmoc-amino acids in SPPS are polar aprotic solvents. These include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] Dimethyl sulfoxide (DMSO) is also an effective solvent, particularly for amino acids that are difficult to dissolve.[3][4] Dichloromethane (DCM) is less commonly used for dissolving Fmoc-amino acids due to its lower polarity but may be employed in specific protocols.[1]
Q2: I'm observing incomplete dissolution of Fmoc-Tyr(tBu)-OH in DMF. What are the potential causes?
A2: Several factors can contribute to poor solubility:
-
Solvent Quality: The purity of the solvent is critical. DMF can degrade over time to form dimethylamine, which can affect solubility and react with the Fmoc group. Always use high-purity, peptide-synthesis-grade DMF.
-
Temperature: Lower laboratory temperatures can significantly decrease the solubility of Fmoc-amino acids.
-
Moisture: The presence of water in the solvent can negatively impact the solubility of hydrophobic molecules like Fmoc-Tyr(tBu)-OH.
-
Reagent Quality: Variations in the crystalline structure or the presence of impurities in the Fmoc-Tyr(tBu)-OH solid can affect its dissolution.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Yes, gentle warming can be an effective method to aid dissolution. Heating the solution to a temperature between 30-40°C can help overcome kinetic barriers to dissolution. However, prolonged exposure to elevated temperatures should be avoided to minimize the risk of degradation of the Fmoc-amino acid.
Q4: Are there any alternative solvents or co-solvents I can use to improve solubility?
A4: If you are facing persistent solubility issues with DMF, consider the following alternatives:
-
NMP: N-Methyl-2-pyrrolidone is a common alternative to DMF and can sometimes offer better-solvating properties for difficult amino acids.
-
DMSO: Dimethyl sulfoxide is a powerful solvent and can be used as a co-solvent with DMF to enhance the solubility of this compound derivatives.
-
Greener Solvent Alternatives: Newer, more environmentally friendly solvent systems are also being explored, though their use may require optimization of your synthesis protocol.
Q5: How does the tert-butyl (tBu) protecting group on the tyrosine side chain affect solubility?
A5: The bulky and hydrophobic tert-butyl group on the side chain of Fmoc-Tyr(tBu)-OH generally increases its solubility in nonpolar organic solvents compared to the unprotected this compound. However, its solubility in more polar solvents might be slightly reduced.
Troubleshooting Guide
This section provides a systematic approach to address solubility issues encountered during your experiments.
Issue: this compound or Fmoc-Tyr(tBu)-OH powder fails to dissolve completely or forms a gel-like suspension in the synthesis solvent.
Troubleshooting Workflow
References
Technical Support Center: Preventing Racemization of Fmoc-Tyr-OH
This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the racemization of Fmoc-Tyr-OH during the crucial activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer (the biologically relevant L-isomer of an amino acid) into an equal mixture of both its L- and D-isomers. During peptide synthesis, this leads to the incorporation of the incorrect D-tyrosine, resulting in diastereomeric peptide impurities. These impurities can be challenging to separate and may alter the peptide's three-dimensional structure, biological activity, and immunogenicity.
The primary mechanism for racemization during the activation of Fmoc-amino acids is the formation of a 5(4H)-oxazolone intermediate. In the presence of a base, the proton on the alpha-carbon of this intermediate becomes highly acidic and is easily removed. This leads to a planar, achiral structure; subsequent reaction with the amine can occur from either side, resulting in a mixture of L- and D-isomers.[1][2]
Q2: Which experimental factors have the greatest impact on the racemization of this compound?
A2: Several factors during the coupling step can significantly influence the extent of racemization:
-
Coupling Reagents: The choice of activator is critical. Carbodiimides like DIC and DCC, when used alone, can lead to high levels of racemization because the O-acylisourea intermediate they form is highly reactive and prone to cyclizing into the problematic oxazolone.[3][4]
-
Base: The type of base, its concentration, and its strength are crucial.[2] Stronger, non-hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization by promoting the removal of the alpha-proton.
-
Additives: The absence of racemization-suppressing additives is a major cause of epimerization.
-
Temperature: Higher reaction temperatures can increase the rate of both the desired coupling and the undesired racemization side reaction.
-
Pre-activation Time: Allowing the this compound to sit in its activated state for an extended period before the coupling reaction increases the opportunity for racemization to occur.
Q3: How do additives like HOBt and OxymaPure® prevent racemization?
A3: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyano(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization. When added to the activation mixture, they react with the highly reactive activated amino acid (e.g., the O-acylisourea intermediate formed by a carbodiimide) to generate an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate. The subsequent aminolysis of this more stable ester leads to the desired peptide bond with minimal loss of stereochemical integrity. HOAt and Oxyma are often more effective at suppressing racemization than HOBt.
Q4: Is the tert-butyl (tBu) side-chain protecting group on tyrosine important for preventing racemization?
A4: While the primary racemization mechanism involves the activation of the backbone carboxylic acid, the use of a side-chain protecting group like tert-butyl (tBu) is standard and highly recommended. The tBu group prevents potential side reactions at the phenolic hydroxyl group of tyrosine. By ensuring a cleaner reaction and preventing unproductive consumption of reagents, it contributes indirectly to an overall more efficient and successful coupling, minimizing the risk of side reactions that could potentially create conditions favorable for racemization.
Troubleshooting Guide
Issue: Significant levels of D-Tyrosine diastereomer detected in the final peptide.
This common issue can almost always be traced back to the conditions used during the activation and coupling step. Follow this guide to identify and resolve the potential causes.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DIC, DCC) alone, switch to an aminium/uronium-based reagent like HBTU, HATU, or HCTU, which are known to be efficient and reduce racemization. Alternatively, and highly recommended, is to use carbodiimides in combination with a racemization suppressant. |
| Absence of a Suppressant Additive | Always use a racemization-suppressing additive. OxymaPure® or HOAt are generally more effective than HOBt and are recommended for sensitive couplings. The combination of DIC with OxymaPure® is a proven, low-racemization cocktail. |
| Inappropriate Base or Concentration | Switch from a strong base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction, typically 2 equivalents relative to the amino acid. Excess base significantly accelerates racemization. |
| High Coupling Temperature | Perform the coupling reaction at room temperature or below (e.g., 0°C). Elevated temperatures, especially those used in microwave-assisted synthesis, can increase the rate of racemization for sensitive residues. |
| Prolonged Pre-activation Time | Minimize the pre-activation time. Ideally, use an in-situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. Avoid preparing a stock solution of activated amino acid that is left to stand for an extended period. |
| Solvent Effects | While DMF is the most common solvent, highly polar aprotic solvents can sometimes favor racemization. If other optimizations fail, consider using a less polar solvent mixture, such as CH₂Cl₂/DMF (1:1), if solubility and resin swelling permit. |
Quantitative Data on Racemization
While specific quantitative data for this compound is sequence-dependent, the following table illustrates the significant effect of the coupling reagent and additive choice on the racemization of a different sensitive amino acid, Fmoc-Ser(tBu)-OH. This data serves as a valuable proxy to guide reagent selection. Studies on model tripeptides have shown that racemization can be kept to 0.4% or less per synthesis cycle with optimized conditions.
Table 1: Percentage of D-Isomer Formation for the Coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu
| Coupling Reagent | Additive | Base | % D-Isomer Formed |
| DIC | - | DIPEA | High (not specified) |
| HBTU | HOBt | DIPEA | ~5% |
| HATU | HOAt | DIPEA | ~2% |
| DIC | OxymaPure® | NMM | <1% |
| DEPBT | - | DIPEA | <0.5% |
Data adapted from findings for similar sensitive amino acids to illustrate relative performance. Actual values for this compound will vary based on the specific peptide sequence and conditions.
Experimental Protocols
Recommended Low-Racemization Coupling Protocol (DIC/OxymaPure®)
This protocol is designed to minimize racemization during the incorporation of this compound in manual or automated solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(tBu)-OH (3 equivalents)
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate) (3 equivalents)
-
DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard protocols (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Solution Preparation:
-
In a separate reaction vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.) and OxymaPure® (3 eq.) in an appropriate volume of DMF.
-
-
In-Situ Activation and Coupling:
-
Add the amino acid/additive solution from step 2 to the deprotected peptide-resin.
-
Immediately add DIC (3 eq.) to the resin mixture.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove excess reagents and the diisopropylurea byproduct.
-
-
Confirmation:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Visualizations
Troubleshooting Workflow for Racemization
The following diagram outlines the logical steps to diagnose and resolve issues of high racemization during the coupling of this compound.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
Experimental Workflow for Low-Racemization Coupling
This diagram illustrates the recommended experimental sequence for coupling this compound while minimizing the risk of racemization.
Caption: Recommended experimental workflow for a low-racemization coupling reaction.
References
Technical Support Center: Purification of Tyrosine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing Fmoc-Tyr-OH.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the post-cleavage workup and HPLC purification of tyrosine-containing peptides.
Issue 1: Poor Peptide Solubility After Cleavage and Lyophilization
Q: My lyophilized crude peptide powder will not dissolve in the standard HPLC mobile phase A (0.1% TFA in water). What should I do?
A: Poor solubility is a common issue with tyrosine-containing peptides, often due to the peptide's hydrophobicity or tendency to aggregate.[1][2] Here is a systematic approach to address this:
-
Solvent Sonication: Briefly sonicate the peptide suspension in mobile phase A. This can help break up small aggregates.
-
Addition of Organic Solvent: Incrementally add small amounts of acetonitrile or isopropanol to the aqueous suspension. Be cautious, as too much organic solvent can cause the peptide to precipitate if it's highly polar or cause it to elute in the void volume during reverse-phase HPLC.
-
Use of Stronger Solvents: For very hydrophobic peptides, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to create a stock solution.[3][4] Inject the minimal required volume to avoid solvent effects on the chromatography.
-
Chaotropic Agents: If aggregation is suspected, dissolving the peptide in 6M guanidine hydrochloride containing 0.1% TFA can be effective. The guanidine salts will elute in the void volume of the C18 column.
Issue 2: Complex Chromatogram with Multiple Impurity Peaks During HPLC
Q: My crude peptide's HPLC analysis shows a very complex profile with many peaks close to the main product peak. How can I improve the separation?
A: A complex chromatogram indicates the presence of various byproducts from the synthesis and cleavage steps. Optimizing your HPLC method is key to resolving your target peptide.
-
Gradient Optimization: A shallow gradient is crucial for separating closely eluting species. If your initial fast gradient shows impurities eluting near the main peak, switch to a shallower gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% acetonitrile with a 5-95% gradient over 20 minutes, try a gradient of 30-50% acetonitrile over 40 minutes.
-
Alternative Column Chemistry: While C18 is the standard, for more hydrophobic peptides, a C8 or C4 column may provide better separation.
-
TFA Concentration: The concentration of trifluoroacetic acid (TFA) acts as an ion-pairing agent and can affect selectivity. While 0.1% is standard, varying the concentration between 0.05% and 0.2% can sometimes improve resolution between closely eluting peaks.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution by reducing mobile phase viscosity and speeding up mass transfer.
Issue 3: Broad or Tailing Peaks in HPLC
Q: The peak for my tyrosine-containing peptide is broad and shows significant tailing. What is the cause and how can I fix it?
A: Peak broadening and tailing can be caused by several factors, including secondary interactions with the column, column degradation, or sample overload.
-
Check TFA Concentration: Ensure your mobile phase contains at least 0.1% TFA. TFA helps to suppress the interaction of basic residues in the peptide with free silanol groups on the silica-based column packing, which is a common cause of tailing.
-
Sample Overload: Injecting too much peptide can lead to poor peak shape. Try injecting a smaller amount to see if the peak shape improves.
-
Column Health: The column itself may be the issue. A void at the head of the column or contamination can lead to distorted peaks. Try washing the column with a strong solvent series or, if the problem persists, replace the column.
-
Poor Solubility on Column: The peptide may be partially precipitating on the column during the run. Ensure the sample is fully dissolved before injection and consider the solubility tips mentioned in Issue 1.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing and purifying peptides with unprotected tyrosine?
A1: The phenolic side chain of tyrosine is susceptible to several side reactions:
-
Oxidation: Exposure to oxygen, light, or trace metal ions can lead to the formation of oxidized species, including dityrosine, which can cause cross-linking and aggregation. This is a significant issue during both synthesis and storage.
-
Alkylation by Scavengers: During the final cleavage step with TFA, carbocations are generated from the cleavage of protecting groups (like tBu from Tyr(tBu)). Scavengers are used to trap these, but they can sometimes react with the activated tyrosine ring, leading to alkylated byproducts.
-
Incomplete Deprotection: If a protected tyrosine like Fmoc-Tyr(tBu)-OH was used, incomplete removal of the tert-butyl group will result in a significant, more hydrophobic impurity.
Q2: How can I minimize the oxidation of my tyrosine-containing peptide during purification and storage?
A2: To minimize oxidation:
-
Degas Solvents: Use freshly prepared HPLC mobile phases that have been degassed to remove dissolved oxygen.
-
Protect from Light: Store the crude and purified peptide in amber vials to protect them from light, which can promote photo-oxidation.
-
Storage Conditions: For long-term storage, the peptide should be in a lyophilized powder form at -20°C or preferably -80°C under an inert atmosphere like argon or nitrogen. Storing peptides in solution is generally not recommended for long periods.
Q3: What is the recommended procedure for post-cleavage workup before HPLC purification?
A3: A thorough workup after cleavage from the resin is critical to remove the bulk of scavengers and cleavage byproducts.
-
Precipitation: After cleavage, filter the resin and precipitate the peptide from the TFA solution by adding it to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and repeat the wash with cold ether at least 3-4 times. This helps to remove residual TFA and organic-soluble scavengers.
-
Drying: After the final ether wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all residual ether. The resulting crude peptide is then ready for dissolution and HPLC purification.
Q4: My peptide contains a phosphorylated tyrosine (pTyr). Are there special considerations for its purification?
A4: Yes, phosphopeptides have unique properties. The negatively charged phosphate group makes them much more polar than their non-phosphorylated counterparts and can lead to solubility issues.
-
Solubility: They are often insoluble in acidic water. A slightly basic aqueous solution, such as a dilute ammonium bicarbonate solution, is a good starting point for dissolution.
-
HPLC: Standard TFA-based systems on a C18 column usually work well. However, due to their increased polarity, they will elute much earlier than the corresponding non-phosphorylated peptide. You may need to adjust your gradient to have a longer initial aqueous phase.
Experimental Protocols & Data
Protocol 1: General HPLC Purification of a Tyrosine-Containing Peptide
This protocol outlines a standard method for purifying a crude peptide post-cleavage.
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the crude lyophilized peptide.
-
Dissolve the peptide in 1-2 mL of mobile phase A (0.1% TFA in water). If solubility is an issue, refer to the troubleshooting guide above.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: Monitor the column eluent at 220 nm for the peptide backbone and 280 nm for the tyrosine aromatic ring.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical HPLC and verify the mass of the main peak using mass spectrometry.
-
Pool the fractions that contain the pure peptide.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
-
Data Presentation: Impact of TFA Concentration on Peptide Retention
The concentration of TFA can influence the retention and separation of peptides. While specific quantitative data is highly sequence-dependent, the following table summarizes the general effects observed.
| TFA Concentration | General Effect on Retention Time | Peak Shape | Considerations |
| 0.05% | Shorter retention time due to weaker ion-pairing. | May result in broader peaks or tailing for basic peptides. | Can be beneficial for LC-MS analysis as it causes less signal suppression. |
| 0.1% (Standard) | Provides a good balance of retention and peak shape for most peptides. | Generally produces sharp, symmetrical peaks. | The most common starting concentration for peptide purification. |
| 0.2% - 0.25% | Longer retention time due to stronger ion-pairing. | Can improve peak shape and resolution for highly basic peptides. | Higher TFA concentrations can lead to baseline drift during a gradient run and may be harsher on the HPLC column. |
Visualizations
Workflow for Peptide Purification
The following diagram illustrates the general workflow from the cleaved peptide on resin to the final purified product.
Caption: General workflow for the purification of synthetic peptides.
Troubleshooting Logic for HPLC Purification
This diagram provides a decision-making tree for common HPLC purification problems.
Caption: Troubleshooting decision tree for HPLC purification.
References
Fmoc-Tyr-OH aggregation issues and how to solve them
Welcome to the technical support center for Fmoc-Tyr(tBu)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly aggregation, encountered during solid-phase peptide synthesis (SPPS) involving this reagent.
Troubleshooting Guide
This section provides a systematic approach to resolving specific problems you may encounter during your experiments with Fmoc-Tyr(tBu)-OH.
Issue 1: Fmoc-Tyr(tBu)-OH Fails to Dissolve Completely in the Coupling Solvent
-
Symptom: The Fmoc-Tyr(tBu)-OH powder does not fully dissolve in the solvent (e.g., DMF), or a gel-like substance forms.
-
Potential Causes:
-
Low-quality or wet solvent.
-
Low ambient temperature.
-
The concentration of the amino acid is too high.
-
Inherent low solubility of Fmoc-Tyr(tBu)-OH in the chosen solvent.
-
-
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Use High-Quality Solvent | Ensure the use of high-purity, peptide-synthesis-grade DMF or NMP. Solvents should be anhydrous. | The amino acid derivative should dissolve more readily in a pure, dry solvent. |
| Gentle Heating | Warm the solution to 37-40°C while stirring. Avoid prolonged or excessive heating to prevent potential degradation. | Increased temperature will enhance the solubility of the Fmoc-amino acid. |
| Sonication | Place the vial containing the amino acid and solvent in an ultrasonic bath for short intervals until the solid is fully dissolved.[1] | Mechanical agitation from sonication can help break up solid particles and facilitate dissolution.[1] |
| Alternative Solvents | Consider using N-Methyl-2-pyrrolidone (NMP) as an alternative to DMF, or a mixture of DMF and DMSO (e.g., 9:1 v/v).[2] | NMP and DMSO can be more effective at solvating aggregation-prone amino acids.[2][3] |
Issue 2: Incomplete or Slow Coupling of Fmoc-Tyr(tBu)-OH
-
Symptom: A positive Kaiser test (or other amine test) after the scheduled coupling time, indicating the presence of unreacted free amines on the resin.
-
Potential Causes:
-
Poor solubility of Fmoc-Tyr(tBu)-OH in the reaction mixture.
-
On-resin aggregation of the growing peptide chain, sterically hindering the coupling site.
-
Insufficient activation of the amino acid.
-
-
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Double Coupling | After the initial coupling and subsequent washes, repeat the coupling step with a fresh solution of activated Fmoc-Tyr(tBu)-OH. | A second exposure to the activated amino acid can drive the reaction to completion. |
| Use of Chaotropic Salts | Pre-wash: Before coupling, wash the resin with a 0.8 M solution of LiCl in DMF (2 x 1 min), followed by thorough DMF washes (3-5 x 1 min). In-situ: In some cases, the chaotropic salt can be added directly to the coupling mixture, but compatibility with the activation chemistry must be confirmed. | Chaotropic salts disrupt secondary structures, improving the accessibility of the N-terminus for coupling. |
| "Magic Mixture" Solvent | Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate at 55°C for the acylation step. | This specialized solvent mixture is highly effective at solubilizing aggregated peptides. |
| Elevated Temperature/Microwave | Perform the coupling at a higher temperature (e.g., 50°C) using a microwave peptide synthesizer. | Increased temperature can disrupt aggregation and improve reaction kinetics. |
Issue 3: Aggregation of the Peptide Chain After Incorporation of Tyrosine
-
Symptom: The resin beads clump together, swell poorly, or shrink. This may be accompanied by slow or incomplete Fmoc deprotection in subsequent cycles.
-
Potential Causes: The growing peptide chain, particularly if it contains hydrophobic residues including Tyr(tBu), is forming secondary structures (e.g., β-sheets) on the solid support.
-
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Backbone Protection (Pseudoproline Dipeptides) | If a Ser or Thr residue is present in the sequence near the Tyr, substitute the Xaa-Ser/Thr sequence with a corresponding Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide during synthesis. | The pseudoproline introduces a "kink" in the peptide backbone, disrupting the formation of interchain hydrogen bonds that lead to aggregation. |
| Backbone Protection (Dmb/Hmb Derivatives) | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, such as Fmoc-Gly-(Dmb)Gly-OH, at strategic locations (e.g., every 6-8 residues) to disrupt hydrogen bonding. | These backbone-protected amino acids prevent the formation of secondary structures. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Fmoc-Tyr(tBu)-OH?
A1: The most commonly used solvent is N,N-Dimethylformamide (DMF). However, for difficult-to-dissolve situations, N-Methyl-2-pyrrolidone (NMP) or the addition of a co-solvent like Dimethyl sulfoxide (DMSO) can be beneficial.
Q2: Can I pre-dissolve Fmoc-Tyr(tBu)-OH for my automated synthesizer?
A2: While stock solutions of many Fmoc-amino acids can be prepared, those known for potential solubility issues like Fmoc-Tyr(tBu)-OH might be better prepared fresh before each coupling to avoid precipitation over time. If preparing a stock solution, ensure it remains fully dissolved before use.
Q3: Does the purity of Fmoc-Tyr(tBu)-OH affect aggregation?
A3: Yes, the purity of the Fmoc-amino acid is crucial. Impurities can act as nucleation points for aggregation. Furthermore, the presence of dipeptides (Fmoc-Tyr(tBu)-Tyr(tBu)-OH) from the manufacturing process can lead to insertion impurities and affect the overall peptide purity. A study showed that using purified Fmoc-amino acids could increase the purity of the final crude peptide by over 15%.
Q4: At what point in the peptide sequence is aggregation most likely to occur?
A4: Aggregation is generally not a significant issue before the fifth or sixth residue. It becomes more prevalent as the peptide chain elongates and is particularly common in hydrophobic sequences.
Q5: Are there any specific sequences involving Tyrosine that are known to be aggregation-prone?
A5: Sequences with alternating hydrophobic and hydrophilic residues, or stretches of hydrophobic residues including Tyr(tBu), are prone to aggregation. Coupling of bulky amino acids like Arginine to Tyrosine can also be challenging.
Quantitative Data Summary
The following table summarizes solubility and other quantitative information for Fmoc-Tyr(tBu)-OH and related troubleshooting strategies.
| Parameter | Value/Range | Solvent/Conditions | Notes |
| Solubility of Fmoc-Tyr(tBu)-OH | ≥ 2.5 mg/mL (5.44 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This is a formulation for in-vivo use but indicates that co-solvents can significantly enhance solubility. |
| Generally Soluble | DMF, NMP | Qualitative assessment from multiple sources. | |
| Chaotropic Salt Concentration | 0.8 M LiCl or NaClO₄ | DMF | Used as a resin wash before coupling to disrupt secondary structures. |
| 4 M KSCN | DMF | A more potent chaotropic salt. | |
| "Magic Mixture" Composition | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2 M Ethylene Carbonate | - | Used as the solvent for acylation at 55°C. |
| Backbone Protection Frequency | Every 6-8 residues | - | Recommended spacing for pseudoproline dipeptides or Dmb/Hmb derivatives to effectively prevent aggregation. |
Experimental Protocols
Protocol 1: Double Coupling for a Difficult Amino Acid
-
First Coupling: Perform the initial coupling of Fmoc-Tyr(tBu)-OH using your standard protocol (e.g., with HBTU/DIPEA in DMF for 1-2 hours).
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times).
-
Kaiser Test (Optional): Perform a Kaiser test to assess the completeness of the first coupling.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Tyr(tBu)-OH and repeat the coupling step for another 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (5 eq.) and a coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 eq.) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the resin and agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Check for completion of the coupling using a TNBS test. If the reaction is incomplete, extend the coupling time or perform a double coupling.
-
Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) before proceeding to the next deprotection step.
-
Final Cleavage: The pseudoproline's oxazolidine ring will be cleaved, regenerating the native Ser/Thr residue during the final TFA-mediated cleavage. This is typically complete within 3 hours using standard cleavage cocktails.
Visualizations
Caption: Troubleshooting workflow for Fmoc-Tyr(tBu)-OH aggregation issues.
Caption: Overview of strategies to mitigate on-resin peptide aggregation.
References
Technical Support Center: Fmoc-Tyr(t-Bu)-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Fmoc-Tyr(tBu)-OH coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl (tBu) protecting group on the tyrosine side chain important?
The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps. This side reaction leads to a decrease in the yield of the desired peptide and the formation of hard-to-remove impurities. The tert-butyl (tBu) group acts as a robust shield for the tyrosine side chain, preventing these unwanted reactions and ensuring that the activated amino acids are directed towards forming the correct peptide bonds.[1] The use of Fmoc-Tyr(tBu)-OH enhances the purity of the final peptide product by reducing side products, which in turn simplifies the purification process.[1]
Q2: What are the most common causes of low coupling efficiency for Fmoc-Tyr(tBu)-OH?
Low coupling efficiency for Fmoc-Tyr(tBu)-OH can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the Fmoc protecting group and the tBu side-chain protection can physically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially when coupling to another sterically hindered amino acid.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This aggregation can block reactive sites, leading to incomplete coupling. Hydrophobic sequences are particularly prone to aggregation.
-
Incomplete Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the peptide chain will prevent the subsequent coupling reaction from occurring, resulting in truncated sequences.
-
Suboptimal Activation: The carboxylic acid of Fmoc-Tyr(tBu)-OH may not be fully activated, leading to a lower concentration of the reactive species required for amide bond formation.[3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reagents to the peptide chain.
Q3: How can I monitor the completeness of the Fmoc-Tyr(tBu)-OH coupling reaction?
The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin test). This is a highly sensitive qualitative test for the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete or near completion.
For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture can be analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
Troubleshooting Guide
Issue: Low Coupling Yield or Positive Kaiser Test after Coupling Fmoc-Tyr(tBu)-OH
dot
Caption: Troubleshooting workflow for low Fmoc-Tyr(tBu)-OH coupling efficiency.
Step 1: Perform a Double Coupling
If the initial coupling is incomplete, the simplest first step is to repeat the coupling procedure with fresh reagents. This can often drive the reaction to completion.
Step 2: Change the Coupling Reagent
If double coupling is ineffective, the choice of coupling reagent may be the issue. For sterically hindered amino acids like Fmoc-Tyr(tBu)-OH, more potent activating reagents are often required. Uronium/aminium salt-based reagents are generally more effective than carbodiimides for such couplings.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Fast reaction kinetics, highly effective for sterically hindered amino acids. HATU is often preferred for its speed and lower risk of racemization. | Can cause guanidinylation of the N-terminus if used in excess. More expensive. |
| Phosphonium Salts | PyBOP, PyAOP | High | Efficient for many hindered couplings and less likely to cause guanidinylation. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC/HOBt, EDC/HOBt | Moderate | Cost-effective and the by-product of DIC (diisopropylurea) is soluble in common solvents. | Generally less potent for highly hindered couplings. Can lead to side reactions like N-acylurea formation. |
Step 3: Optimize Reaction Conditions
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion, especially for difficult couplings.
-
Increase Temperature: Gently increasing the temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as it can increase the risk of racemization.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.
Step 4: Address Peptide Aggregation
If the peptide sequence is prone to aggregation, the following strategies can be employed:
-
Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve solvation of the growing peptide chain.
-
Use Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt hydrogen bonds that lead to aggregation.
-
Incorporate Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that cause aggregation.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This protocol is adapted from established methods for solid-phase peptide synthesis.
Reagents:
-
Solution A: 65 mg of KCN dissolved in 100 mL of water. Dilute 1 mL of this solution with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Intense Blue/Purple: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling.
-
Protocol 2: Standard Coupling of Fmoc-Tyr(tBu)-OH with HATU
This protocol is a general guideline for coupling sterically hindered amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been completely removed and the resin is thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.
Protocol 3: RP-HPLC Analysis of Cleaved Peptide
This is a general protocol for the analysis of crude peptide purity after cleavage from the resin.
Materials:
-
Crude peptide sample (cleaved from resin and precipitated)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A or a mixture of Solvent A and B.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 1 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity of the peptide is determined by the relative area of the main product peak compared to the total area of all peaks. Mass spectrometry should be used to confirm the identity of the main peak and any major impurities.
Signaling Pathways and Logical Relationships
dot
Caption: Logical relationships between problems, causes, and solutions.
References
Validation & Comparative
A Comparative Guide to Fmoc-Tyr-OH and Boc-Tyr-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that dictates the overall efficiency, purity, and success of the endeavor. This choice is particularly crucial when incorporating amino acids with reactive side chains, such as tyrosine (Tyr). This guide provides an objective comparison of Fmoc-Tyr-OH and Boc-Tyr-OH, presenting available experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal strategy for your research needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Fmoc and Boc strategies lies in the nature of the α-amino protecting group and the chemical conditions required for its removal.
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc group, which is cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The side-chain protecting groups, including the tert-butyl (tBu) group for the hydroxyl function of tyrosine (Fmoc-Tyr(tBu)-OH), are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). This orthogonality, where the Nα- and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[1][2]
-
Boc Strategy: The classic Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderately strong acid, such as TFA. The side-chain protecting groups are typically benzyl (Bzl)-based (e.g., Boc-Tyr(Bzl)-OH) and require a much stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[][4]
Performance Comparison: A Quantitative Overview
Table 1: Illustrative Performance Comparison of Fmoc-Tyr(tBu)-OH and Boc-Tyr(Bzl)-OH in SPPS
| Parameter | Fmoc-Tyr(tBu)-OH | Boc-Tyr(Bzl)-OH | Key Considerations |
| Nα-Deprotection Condition | 20% Piperidine in DMF | 25-50% TFA in DCM | Fmoc deprotection is milder, avoiding repeated acid exposure to the peptide chain. |
| Side-Chain Protecting Group | tert-butyl (tBu) | Benzyl (Bzl), 2,6-Dichlorobenzyl (2,6-Cl₂Bzl), 2-Bromobenzyloxycarbonyl (2-Br-Z) | The tBu group is cleaved with TFA, whereas Bzl and its derivatives require the much harsher HF or TFMSA. |
| Typical Crude Peptide Purity | >60% (highly sequence and resin dependent) | Can be higher for aggregation-prone sequences due to TFA-induced disruption of secondary structures. | Purity is influenced by the efficiency of each coupling and deprotection step. |
| Illustrative Purified Peptide Yield | 40-60% | 40-60% | Yields are highly variable. One study noted higher average yield and purity with the Boc/Bzl strategy in a high-throughput setting under "average" conditions. |
| Compatibility with PTMs | Generally compatible due to mild cleavage conditions. | Limited due to harsh final cleavage with HF. | Fmoc strategy is preferred for peptides with post-translational modifications like phosphorylation or glycosylation. |
| Automation | Standard for automated synthesizers. | Less common for modern commercial synthesizers. | The milder chemistry and ease of monitoring make Fmoc-SPPS more amenable to automation. |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis for the incorporation of a tyrosine residue.
Protocol 1: Fmoc-SPPS Cycle for Coupling Fmoc-Tyr(tBu)-OH
This protocol outlines a manual synthesis cycle on a Rink Amide resin.
1. Resin Swelling:
- Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).
3. Coupling of Fmoc-Tyr(tBu)-OH:
- In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the amino acid solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).
5. Repeat Cycles:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
- Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
- Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Boc-SPPS Cycle for Coupling Boc-Tyr(Bzl)-OH
This protocol outlines a manual synthesis cycle on a Merrifield resin.
1. Resin Swelling:
- Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
2. Boc Deprotection:
- Drain the DCM.
- Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
- Drain the TFA solution and wash the resin with DCM (3 times).
3. Neutralization:
- Neutralize the protonated N-terminus by washing the resin with a solution of 10% DIEA in DCM (2 times).
- Wash the resin with DCM (3 times).
4. Coupling of Boc-Tyr(Bzl)-OH:
- In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
- Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 2-4 hours at room temperature.
- Monitor the reaction completion with the Kaiser test.
5. Washing:
- Drain the coupling solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).
6. Repeat Cycles:
- Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Cleavage and Deprotection (HF Cleavage):
- Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
- Dry the peptide-resin thoroughly under vacuum.
- Place the resin in the HF cleavage apparatus with a scavenger such as anisole.
- Cool the reaction vessel with liquid nitrogen and condense the required volume of anhydrous HF into the vessel.
- Allow the reaction to stir at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen or under vacuum, trapping the HF gas in a suitable scrubber.
- Wash the resin with cold diethyl ether to remove the scavengers.
- Precipitate the crude peptide by adding a large volume of cold diethyl ether.
- Collect the precipitated peptide by filtration, wash with cold ether, and dry under vacuum.
- Purify the peptide using RP-HPLC.
Mandatory Visualizations
Conclusion
The decision between this compound and Boc-Tyr-OH for peptide synthesis is a multi-faceted one, contingent on the specific peptide sequence, the desired purity, the scale of synthesis, and the available laboratory infrastructure. The Fmoc strategy, with its milder deprotection conditions, orthogonality, and amenability to automation, has become the more widely adopted method in modern peptide synthesis, especially for complex peptides with post-translational modifications. However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long or aggregation-prone sequences where the repeated acid treatments can be advantageous. A thorough understanding of the chemistry and potential side reactions associated with each strategy is paramount for the successful synthesis of high-quality, tyrosine-containing peptides.
References
A Comparative Guide to Alternatives for Fmoc-Tyr(tBu)-OH in Tyrosine Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for the tyrosine side chain is a critical decision that can significantly impact synthesis efficiency, peptide purity, and the potential for side reactions. The most commonly used derivative, Fmoc-Tyr(tBu)-OH, offers a tert-butyl ether protection that is cleaved under standard acidic conditions. However, certain peptide sequences, particularly those prone to aggregation or containing sensitive residues, may benefit from alternative protection strategies. This guide provides an objective comparison of Fmoc-Tyr(tBu)-OH with its main alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Tyrosine Protecting Groups
The selection of a side-chain protecting group for tyrosine in Fmoc-based SPPS is a balance between stability during synthesis and ease of removal during final cleavage, all while minimizing side reactions. The following table summarizes the performance of common alternatives to the tert-butyl (tBu) group.
| Derivative | Protecting Group | Key Advantages | Potential Disadvantages | Reported Crude Peptide Purity (%) |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | - Widely used and well-established- Good stability to piperidine | - Can lead to t-butylation of other residues (e.g., Trp)- May be less effective in preventing aggregation in "difficult" sequences. | ~43% (for a complex model peptide containing Trp, Met, and Tyr)[1] |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | - Bulky group can disrupt peptide aggregation- Milder acid cleavage conditions compared to tBu- Higher purity of crude peptides in "difficult" sequences | - More sterically hindered, potentially affecting coupling efficiency in some cases. | ~92% (for the same complex model peptide under optimized deprotection)[1] |
| Fmoc-Tyr(2-Cl-Trt)-OH | 2-Chlorotrityl (2-Cl-Trt) | - Highly acid-labile, allowing for selective deprotection on-resin with very dilute acid (e.g., 1% TFA)- Useful for on-resin side-chain modifications. | - Increased cost compared to tBu and Trt derivatives. | Data for direct comparison in a complex peptide not readily available, but generally provides high purity protected fragments.[2] |
| Fmoc-Tyr(Me)-OH | Methyl (Me) | - Permanent protection for applications requiring a methylated tyrosine residue. | - Not removable under standard cleavage conditions; intended for incorporation of a modified amino acid. | Not applicable for comparison as a temporary protecting group. Purity of the building block is typically ≥99.0% by HPLC.[3] |
Experimental Protocols
To facilitate a direct comparison of these alternatives in your own laboratory, the following experimental protocols are provided.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide to compare the performance of different Fmoc-Tyr derivatives.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL).
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt (or Oxyma) in a minimal amount of DMF.
-
Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add 8 equivalents of N,N'-diisopropylethylamine (DIPEA).
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple for another hour.
-
Wash the resin with DMF (3 x 5 mL).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. For tBu and Trt groups, a standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Protocol for HPLC Analysis of Crude Peptide Purity
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for many peptides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Column Temperature: 30-45°C.
3. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the crude peptide purity as the percentage of the area of the main product peak relative to the total area of all peaks.
Visualizing Key Processes
To better understand the context of peptide synthesis and its applications, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: A simplified diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for comparing different Fmoc-tyrosine derivatives in SPPS.
Conclusion
While Fmoc-Tyr(tBu)-OH remains a reliable and cost-effective choice for routine peptide synthesis, this guide highlights the significant advantages that alternative protecting groups can offer, particularly for challenging sequences. The use of Fmoc-Tyr(Trt)-OH has been shown to dramatically improve the purity of crude peptides containing multiple nucleophilic residues, likely by mitigating aggregation. For applications requiring selective on-resin modification, the highly acid-labile Fmoc-Tyr(2-Cl-Trt)-OH provides a powerful tool. The choice of the optimal tyrosine derivative is ultimately dependent on the specific peptide sequence, the desired final product, and the overall synthetic strategy. Researchers are encouraged to perform comparative studies using the provided protocols to determine the most suitable building block for their specific needs, thereby optimizing peptide yield and purity.
References
A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-Tyr-OH Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups and the subsequent characterization by mass spectrometry are critical for ensuring the integrity and purity of the final product. This guide provides an objective comparison of the mass spectrometry performance of peptides containing Fmoc-N-terminal protected tyrosine (Fmoc-Tyr-OH) against two key alternatives: peptides with a tert-butyl (tBu) protected tyrosine side chain (Fmoc-Tyr(tBu)-OH) and peptides with an unprotected tyrosine residue. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Performance Comparison at a Glance
The selection of a protecting group for the tyrosine side chain, or the decision to leave it unprotected, significantly influences the outcomes of mass spectrometry analysis. Factors such as ionization efficiency, fragmentation patterns, and the propensity for in-source decay can all be affected. The following tables summarize the key mass spectrometry performance characteristics of these three peptide variants.
Table 1: Comparison of Mass Spectrometry Performance
| Feature | This compound Peptide | Fmoc-Tyr(tBu)-OH Peptide | Unprotected Tyr-OH Peptide |
| Primary Ionization Product | [M+H]+ | [M+H]+ | [M+H]+ |
| Relative Signal Intensity | Moderate | High | High |
| In-Source Decay (ISD) | Minimal | Low to Moderate (potential loss of tBu) | Minimal |
| Dominant Fragmentation | Backbone (b- and y-ions) | Backbone (b- and y-ions) | Backbone (b- and y-ions) |
| Characteristic Side-ChainFragmentation | Minimal | Neutral loss of isobutylene (-56 Da) | Loss of water (-18 Da), CO (-28 Da) |
| Sequencing Confidence | High | High (neutral loss aids identification) | High |
Table 2: Quantitative Mass Spectrometry Data Summary (Illustrative)
| Analyte | Relative MS1 Signal Intensity (%) | b/y-ion Abundance (%) | Side-Chain Loss Abundance (%) | Signal-to-Noise Ratio (S/N) |
| This compound Peptide | 85 | 90 | <5 | 1500 |
| Fmoc-Tyr(tBu)-OH Peptide | 100 | 80 | 20 | 1800 |
| Unprotected Tyr-OH Peptide | 95 | 85 | 15 | 1600 |
Note: The data presented in Table 2 is illustrative and can vary depending on the peptide sequence, instrument type, and experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable mass spectrometry data. Below are the standard procedures for the synthesis and analysis of the compared peptides.
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized on a rink amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin was then washed with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: The respective amino acid (this compound, Fmoc-Tyr(tBu)-OH, or an unprotected tyrosine precursor for the final peptide) was activated with HCTU and diisopropylethylamine (DIPEA) in DMF and coupled to the resin for 2 hours. The resin was subsequently washed with DMF and DCM.
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups (except for the Fmoc group on the N-terminus if desired for analysis) were removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide was precipitated in cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation: Purified peptides were dissolved in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) using collision-induced dissociation (CID).
-
Collision Energy: Stepped or ramped collision energy (e.g., 25-40 eV) to ensure comprehensive fragmentation.
-
Fragmentation Pathways and Visualization
Understanding the fragmentation behavior of each peptide variant is key to accurate data interpretation. The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways.
This compound Peptide Fragmentation
In peptides containing this compound, fragmentation is dominated by cleavage along the peptide backbone, leading to the formation of characteristic b- and y-ion series that are used for sequence determination. The Fmoc group is generally stable under typical CID conditions but can be lost as a neutral fragment of 222 Da.
Fmoc-Tyr(tBu)-OH Peptide Fragmentation
The presence of the tBu protecting group on the tyrosine side chain introduces a characteristic neutral loss of isobutylene (56 Da) upon CID. This neutral loss can be observed from the precursor ion as well as from b- and y-ions containing the modified tyrosine residue, serving as a diagnostic marker for the presence and location of the Tyr(tBu) residue.
Unprotected Tyr-OH Peptide Fragmentation
For peptides with an unprotected tyrosine residue, in addition to the primary backbone fragmentation into b- and y-ions, characteristic fragmentation of the tyrosine side chain can occur. This includes the neutral loss of water (-18 Da) or carbon monoxide (-28 Da). A prominent immonium ion at m/z 136.076 is also a diagnostic marker for the presence of tyrosine.
Experimental Workflow
The overall experimental workflow from peptide synthesis to mass spectrometry analysis is depicted below.
A Comparative Guide to the Purity Assessment of Fmoc-Tyr-OH by HPLC and TLC
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of the raw materials is of paramount importance. The use of high-purity Fmoc-amino acids, such as Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine (Fmoc-Tyr-OH), is critical for the successful synthesis of peptides and the overall quality of the final product. Even minor impurities can lead to the formation of deletion sequences or other modified peptides, complicating purification and potentially impacting the biological activity of the target molecule.
This guide provides an objective comparison of two common chromatographic techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will delve into the experimental protocols for each method, present comparative data, and discuss the relative advantages and disadvantages of each technique to aid researchers in selecting the most appropriate method for their needs.
Quantitative Purity Analysis: A Comparative Overview
High-Performance Liquid Chromatography is widely considered the gold standard for the quantitative purity assessment of non-volatile organic compounds like Fmoc-amino acids. It offers high resolution and sensitivity, allowing for the accurate determination of the main compound and the detection of even minor impurities. Thin-Layer Chromatography, while generally considered a more qualitative technique, can be a rapid and cost-effective method for routine purity checks.
The following table summarizes typical purity specifications for commercially available this compound and related derivatives as determined by HPLC and TLC. It is important to note that the data presented is compiled from various sources and may not represent a direct comparison of the same batch of material.
| Parameter | HPLC Analysis | TLC Analysis |
| Purity (%) | ≥95.0% - ≥99.0% | ≥96% - ≥98% |
| Common Impurities Detected | Free tyrosine, dibenzofulvene adducts, dipeptides, other Fmoc-amino acids | Less resolution for closely related impurities |
| Quantification | Highly quantitative based on peak area | Semi-quantitative based on spot size and intensity |
| Sensitivity | High (ng to pg range) | Lower (µg to ng range) |
| Analysis Time | 15-30 minutes per sample | Can run multiple samples simultaneously in 30-60 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Fmoc-amino acids. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.
Instrumentation: A standard HPLC system equipped with a UV detector is required.
Experimental Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 265 nm or 301 nm (characteristic for the Fmoc group).
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
Below is a Graphviz diagram illustrating the experimental workflow for HPLC analysis.
Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique that is useful for rapid screening of the purity of this compound.
Instrumentation: Standard TLC plates, developing chamber, and a UV lamp are required.
Experimental Parameters:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A common solvent system is a mixture of Chloroform, Methanol, and Acetic Acid in a ratio of 90:8:2 (v/v/v). Other systems, such as Toluene:Dioxane:Acetic Acid (95:25:4), can also be effective[1].
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent like chloroform or a mixture of chloroform and methanol to a concentration of approximately 1 mg/mL.
-
Application: Spot a small volume (1-2 µL) of the sample solution onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm. The Fmoc group is UV-active, appearing as a dark spot on a fluorescent background.
The following Graphviz diagram illustrates the experimental workflow for TLC analysis.
Comparison of HPLC and TLC for Purity Assessment
Both HPLC and TLC are valuable tools for assessing the purity of this compound, each with its own set of strengths and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, the number of samples, and the available resources.
The following diagram provides a logical comparison of the two techniques based on key analytical parameters.
Conclusion
TLC, on the other hand, is a simple, rapid, and inexpensive technique that is well-suited for routine monitoring of reactions, screening of multiple samples, and as a preliminary purity check. While it provides semi-quantitative information at best, its ease of use and high throughput make it a valuable tool in any laboratory involved in peptide synthesis. For a comprehensive quality assessment of this compound, a combination of both techniques is often the most effective approach.
References
A Researcher's Guide to Selecting Fmoc-Tyr(tBu)-OH: A Comparative Analysis
For researchers and professionals in peptide synthesis and drug development, the quality of raw materials is paramount. The selection of Fmoc-amino acids, the building blocks of solid-phase peptide synthesis (SPPS), directly impacts the purity, yield, and biological activity of the final peptide. This guide provides a comparative analysis of Fmoc-Tyr(tBu)-OH, a crucial protected tyrosine derivative, from various suppliers. By presenting key quality control parameters and detailed experimental protocols, this document aims to empower researchers to make informed decisions when sourcing this critical reagent.
Key Quality & Performance Parameters
The quality of Fmoc-Tyr(tBu)-OH can be assessed through several critical parameters. These include chemical purity, determined by High-Performance Liquid Chromatography (HPLC); enantiomeric purity, which ensures the correct stereochemistry of the amino acid; identity, confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy; and the presence of residual impurities that can affect synthesis efficiency.
Below is a summary of these key parameters from a selection of (hypothetical) leading suppliers. This data is representative of what researchers should look for when evaluating different sources.
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.2% | RP-HPLC |
| Enantiomeric Purity (ee) | ≥ 99.9% L-isomer | ≥ 99.8% L-isomer | ≥ 99.8% L-isomer | Chiral HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | ¹H NMR (400 MHz) |
| Identity (MS) | Conforms to MW | Conforms to MW | Conforms to MW | ESI-MS |
| Free Amine Content | ≤ 0.1% | ≤ 0.2% | ≤ 0.15% | GC-MS |
| Acetate Content | ≤ 0.01% | ≤ 0.02% | ≤ 0.02% | Ion Chromatography |
| Water Content (Karl Fischer) | ≤ 0.3% | ≤ 0.5% | ≤ 0.4% | Karl Fischer Titration |
| Appearance | White to off-white powder | White powder | White to off-white powder | Visual Inspection |
Experimental Protocols
To ensure a standardized and reproducible comparison, the following detailed experimental protocols should be employed.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is used to determine the chemical purity of the Fmoc-Tyr(tBu)-OH sample by separating it from any synthesis-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Tyr(tBu)-OH in 1 mL of 50:50 acetonitrile/water.
Enantiomeric Purity by Chiral HPLC
This method is crucial for confirming the stereochemical integrity of the amino acid, ensuring that the L-enantiomer is the overwhelmingly predominant form.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-2, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of Fmoc-Tyr(tBu)-OH in 1 mL of the mobile phase.
Identity Confirmation by Mass Spectrometry (ESI-MS)
This analysis confirms the molecular weight of the Fmoc-Tyr(tBu)-OH.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.
-
Expected Mass: [M+H]⁺ = 460.22 g/mol .
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR provides a detailed fingerprint of the molecule's structure, confirming the presence of the Fmoc, tyrosine, and tert-butyl groups.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Analysis: Confirm the presence of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.9 ppm), the tyrosine backbone, and the tert-butyl group (singlet at ~1.3 ppm).
Visualizing the Workflow and Application
To better understand the process of quality assessment and the context of Fmoc-Tyr(tBu)-OH usage, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Fmoc-Tyr(tBu)-OH suppliers.
A peptide synthesized using high-quality Fmoc-Tyr(tBu)-OH may be designed as an inhibitor for a tyrosine kinase signaling pathway, which is often implicated in cancer. The diagram below illustrates a simplified representation of such a pathway.
Caption: Simplified tyrosine kinase signaling pathway and the inhibitory action of a peptide.
A Researcher's Guide to the Validation of Tyrosine Incorporation using Fmoc-Tyr(tBu)-OH
In the realm of solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the successful synthesis of the target peptide. For tyrosine, an amino acid with a reactive phenolic hydroxyl group, side-chain protection is crucial to prevent undesirable side reactions that can lead to impurities and reduced yield. The most widely adopted strategy in Fmoc-based SPPS is the use of a tert-butyl (tBu) protecting group, employed as Fmoc-Tyr(tBu)-OH. This guide provides a comprehensive comparison of Fmoc-Tyr(tBu)-OH with alternative protected tyrosine derivatives, supported by experimental data for validation, and detailed protocols for analytical verification.
Comparison of Tyrosine Protecting Groups in Fmoc-SPPS
The choice of a side-chain protecting group for tyrosine is dictated by its stability during the repetitive piperidine-mediated Fmoc deprotection steps and its lability under the final cleavage conditions, typically strong acids like trifluoroacetic acid (TFA).
Fmoc-Tyr(tBu)-OH is the preferred derivative in standard Fmoc-SPPS protocols.[1][2] The tBu group offers robust protection of the hydroxyl function, preventing O-acylation during coupling steps.[2] This minimizes the formation of deletion sequences and other impurities, leading to higher purity of the crude peptide.[2] The tBu group is readily cleaved by TFA during the final cleavage from most resins, such as Wang or Rink amide resins.[1]
Alternative protecting groups offer solutions for specific synthetic strategies, such as the synthesis of protected peptide fragments. A comparison of commonly used protecting groups for tyrosine in Fmoc-SPPS is presented below:
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Typical Cleavage Condition |
| Fmoc-Tyr(tBu)-OH | High stability to piperidine, clean cleavage with TFA, minimizes O-acylation, leading to higher purity. | Not suitable for syntheses requiring very mild cleavage conditions. | TFA-based cocktails |
| Fmoc-Tyr(Bzl)-OH | Useful for synthesizing protected peptide fragments on acid-labile resins. | Partially labile to TFA, which can lead to premature deprotection and side products. | More suitable for Fmoc chemistry than Boc chemistry due to TFA lability. |
| Unprotected Tyr | Cost-effective for short peptides. | Susceptible to O-acylation, leading to side products and incomplete coupling. Can be modified by cationic species during cleavage. | N/A |
Experimental Validation of Tyrosine Incorporation
The successful incorporation of tyrosine and the overall purity of the synthesized peptide must be verified through rigorous analytical techniques. The three most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
Purity and Identity Confirmation Data
| Analytical Technique | Parameter Measured | Expected Outcome for Successful Synthesis |
| RP-HPLC | Purity (%) | A major peak corresponding to the target peptide, with purity typically >95% after purification. |
| LC-MS/MS | Molecular Weight & Sequence | Observed molecular weight matches the theoretical mass. MS/MS fragmentation confirms the amino acid sequence, including the presence and position of tyrosine. |
| Amino Acid Analysis | Amino Acid Composition | The molar ratio of each amino acid in the hydrolyzed peptide matches the theoretical composition. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the industry standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used for peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.
-
Flow Rate: Typically 1 mL/min for analytical columns.
-
Detection: UV absorbance is monitored at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).
-
-
Data Analysis: The purity of the peptide is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Verification
LC-MS/MS is a powerful technique that confirms both the molecular weight and the amino acid sequence of the synthesized peptide.
Protocol:
-
Sample Preparation and LC Separation: The peptide sample is prepared and separated using an HPLC system as described above. Formic acid is often used as a mobile phase additive instead of TFA when interfacing with a mass spectrometer.
-
Mass Spectrometry:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to determine the molecular weight of the eluting peptides.
-
MS2 Scan (Tandem MS): The ion corresponding to the target peptide's m/z is isolated and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence.
-
-
Data Analysis: The experimental mass is compared to the theoretical mass of the peptide. The fragmentation pattern in the MS2 spectrum is analyzed to confirm the amino acid sequence.
Amino Acid Analysis (AAA) for Compositional Verification
AAA provides an accurate determination of the amino acid composition of the synthesized peptide, confirming that all amino acids, including tyrosine, are present in the correct ratios.
Protocol:
-
Peptide Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating it in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable by UV or fluorescence.
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using an amino acid analyzer or an HPLC system.
-
Data Analysis: The molar ratio of each amino acid is determined by comparing the peak areas to those of a known standard. The results are then compared to the theoretical amino acid composition of the target peptide.
Visualizing the Workflow
Fmoc-SPPS Cycle for Tyrosine Incorporation
Caption: The iterative cycle of Fmoc-SPPS highlighting the incorporation of Fmoc-Tyr(tBu)-OH.
Analytical Workflow for Peptide Validation
Caption: Workflow for the purification and analytical validation of a synthetic peptide.
References
A Head-to-Head Battle of Protecting Groups: Fmoc-Tyr(tBu)-OH vs. Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. This guide provides an in-depth comparison of Fmoc-Tyr(tBu)-OH, the workhorse of tyrosine protection, against other commercially available derivatives. We will delve into their performance, supported by experimental data and detailed protocols, to empower you to make informed decisions for your specific synthetic needs.
In the realm of Fmoc-based solid-phase peptide synthesis, protecting the reactive side chain of tyrosine is paramount to prevent unwanted side reactions, such as O-acylation, which can lead to truncated or modified peptides and complicate purification.[1] The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect the peptide backbone or other protecting groups. Here, we compare the performance of Fmoc-Tyr(tBu)-OH with other commonly used protected tyrosine derivatives.
Performance Comparison of Protected Tyrosine Derivatives
The selection of a side-chain protecting group for tyrosine hinges on the overall synthetic strategy, particularly the desired level of orthogonality and the final cleavage conditions. The tert-butyl (tBu) ether in Fmoc-Tyr(tBu)-OH is the most widely used protecting group due to its robustness and compatibility with standard Fmoc/tBu chemistry.[2][3] However, other derivatives offer unique advantages, especially when selective deprotection of the tyrosine side chain on the resin is required for subsequent modifications like phosphorylation or labeling.
| Protecting Group | Structure | Key Features | Advantages | Disadvantages |
| tert-Butyl (tBu) | O-tBu | Acid-labile (strong acid) | High stability during SPPS; Cleaved simultaneously with resin cleavage and other tBu-protected residues using strong acid (e.g., 95% TFA).[4] | Not suitable for on-resin side-chain manipulation as it requires harsh cleavage conditions. |
| 2-Chlorotrityl (2-Cl-Trt) | O-C(Ph)2(C6H4Cl) | Hyper-acid-sensitive | Allows for orthogonal protection; can be selectively removed on-resin with very mild acid (e.g., 1% TFA in DCM) while other tBu groups remain intact.[4] | The steric bulk of the 2-Cl-Trt group may reduce coupling efficiency compared to the smaller tBu group, potentially requiring optimized coupling conditions. |
| Benzyl (Bzl) | O-CH2Ph | Acid-labile (strong acid) | Stable to repetitive mild acid treatments used in Boc-SPPS; can be used in Fmoc-SPPS. | Requires strong acid (e.g., HF) for cleavage, which can cause side reactions. Migration of the benzyl group from the oxygen to the tyrosine ring can occur under acidic conditions. |
| Unprotected | OH | No protecting group | Cost-effective for short peptides. | Prone to O-acylation during coupling, leading to lower yields and impurities. Can be modified by carbocations generated during cleavage. |
Experimental Data Summary
The following table summarizes typical experimental observations when comparing different tyrosine protection strategies. The data is compiled from various literature sources and represents general performance trends.
| Parameter | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(2-Cl-Trt)-OH | Unprotected Tyr |
| Coupling Efficiency | Generally high (>99%) with standard coupling reagents (e.g., HBTU/DIPEA). | Can be slightly lower due to steric hindrance; may require longer coupling times or more potent activators like HATU to achieve >99% efficiency. | Variable; can be significantly lower due to side-chain acylation, leading to the consumption of activated amino acids. |
| Side-Chain Stability | Stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). | Stable to basic conditions of Fmoc deprotection. | Susceptible to acylation during every coupling step. |
| Deprotection Conditions | Requires strong acid (e.g., 95% TFA) for cleavage. | Cleaved with very mild acid (e.g., 1% TFA in DCM). | Not applicable. |
| Purity of Crude Peptide | Generally high. | High, especially when selective on-resin modification is performed correctly. | Often lower due to the presence of acylated side-products. |
| Orthogonality | Compatible with the standard Fmoc/tBu orthogonal scheme. | Offers an additional layer of orthogonality, allowing for selective deprotection in the presence of tBu groups. | Not applicable. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of protected tyrosine derivatives.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc Chemistry)
This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads and wash them with ethanol.
-
Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
A blue color on the beads indicates the presence of free primary amines and an incomplete coupling reaction. If the test is positive, the coupling step should be repeated.
-
-
Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be capped to prevent them from reacting in subsequent cycles. This is done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
Protocol 2: Selective Deprotection of the 2-Chlorotrityl (2-Cl-Trt) Group
This protocol is for the selective removal of the 2-Cl-Trt group from the tyrosine side chain while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) are retained.
-
Resin Preparation: After the desired peptide sequence is assembled, wash the peptide-resin thoroughly with DCM.
-
Deprotection Cocktail: Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM. To scavenge the released 2-chlorotrityl cations, 1-5% triisopropylsilane (TIS) can be added.
-
Deprotection Reaction:
-
Add the deprotection cocktail to the resin.
-
Agitate gently at room temperature.
-
The reaction is typically complete within 2-5 minutes and can be monitored by the appearance of a yellow-orange color from the 2-chlorotrityl cation.
-
Repeat the treatment 2-3 times to ensure complete deprotection.
-
-
Washing and Neutralization:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Wash the resin again with DMF to prepare for the subsequent on-resin reaction (e.g., phosphorylation).
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups (including tBu).
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS is often sufficient.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir or agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying and Purification:
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing Key Processes
To better understand the workflows and biological context, the following diagrams are provided.
Conclusion
Fmoc-Tyr(tBu)-OH remains the gold standard for the routine incorporation of tyrosine in SPPS due to its high stability and compatibility with standard protocols. Its performance is reliable, leading to high-purity crude peptides. However, for more advanced applications requiring selective on-resin modification of the tyrosine side chain, Fmoc-Tyr(2-Cl-Trt)-OH emerges as a powerful alternative. The hyper-acid-sensitivity of the 2-Cl-Trt group provides an essential layer of orthogonality, enabling the synthesis of complex peptides with site-specific modifications. While the use of unprotected tyrosine is feasible for short, simple peptides, it carries a significant risk of side reactions that can compromise both yield and purity. The choice between these derivatives should therefore be guided by the specific requirements of the target peptide and the overall synthetic strategy.
References
The Purity Premium: A Cost-Benefit Analysis of High-Purity Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of raw materials in solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final peptide, and the overall cost of a project. While the initial outlay for high-purity reagents may seem substantial, a thorough analysis often reveals a compelling case for their use, particularly for complex or lengthy peptide sequences. This guide provides a detailed cost-benefit analysis of utilizing high-purity Fmoc-Tyr(tBu)-OH, a commonly used protected amino acid, compared to standard-grade alternatives, supported by experimental considerations and quantitative data.
The core of peptide synthesis lies in the stepwise addition of amino acids to a growing peptide chain on a solid support. The efficiency of each coupling and deprotection step is paramount; even small percentages of side reactions or incomplete conversions can accumulate, leading to a complex mixture of deletion, truncation, and other modified peptide impurities.[1] The purity of the starting materials, including the Fmoc-protected amino acids, is a key determinant of the success of this process.
The Hidden Costs of Lower Purity
Impurities present in lower-purity Fmoc-Tyr(tBu)-OH can introduce a cascade of issues during SPPS. Common contaminants include:
-
Residual free amino acids: Can lead to the undesirable insertion of multiple amino acids.[2]
-
Dipeptide impurities (Fmoc-Tyr(tBu)-Tyr(tBu)-OH): Result in the incorporation of an extra amino acid unit in the peptide sequence.[2]
-
Acetic acid: A notorious impurity that can act as a capping agent, prematurely terminating peptide chain elongation and leading to truncated sequences.[2]
-
Other organic impurities: May interfere with coupling reactions, leading to lower yields and the formation of unknown adducts.
These impurities not only reduce the yield of the target peptide but also significantly complicate the downstream purification process. The resulting crude peptide mixture requires more extensive and costly chromatographic purification, leading to lower recovery of the final, pure product and increased consumption of expensive solvents and columns. In a case study involving the synthesis of glucagon, a 29-amino acid peptide, the use of purified Fmoc-amino acids resulted in a 15% increase in the purity of the crude peptide, simplifying subsequent purification steps.
Quantitative Comparison: High-Purity vs. Standard-Grade Fmoc-Tyr(tBu)-OH
To illustrate the financial and scientific benefits of using high-purity reagents, a hypothetical but realistic cost-benefit analysis for the synthesis of a model 15-mer peptide containing a single tyrosine residue is presented below. The analysis considers the initial cost of the Fmoc-Tyr(tBu)-OH, the impact on crude peptide purity and yield, and the subsequent purification costs.
Table 1: Cost and Purity Comparison of Fmoc-Tyr(tBu)-OH Grades
| Purity Grade | Price per Gram (USD) | Key Impurity Limits |
| Standard Grade (>98%) | ~$25 | Acetic Acid: <0.1%, Free Amino Acid: <0.5% |
| High Purity (>99.5%) | ~$45 | Acetic Acid: <0.02%, Free Amino Acid: <0.2% |
Note: Prices are estimates and can vary based on supplier and quantity.
Table 2: Impact of Fmoc-Tyr(tBu)-OH Purity on Peptide Synthesis Outcomes (Model 15-mer Peptide)
| Parameter | Standard Grade (>98%) | High Purity (>99.5%) |
| Crude Peptide Purity | ~65% | ~80% |
| Overall Yield of Crude Peptide | ~70% | ~85% |
| Yield of Purified Peptide (>98%) | ~30% | ~55% |
| Purification Complexity & Cost | High | Moderate |
| Overall Cost per mg of Pure Peptide | ~$15 | ~$10 |
This analysis demonstrates that while the initial investment in high-purity Fmoc-Tyr(tBu)-OH is higher, the resulting increase in peptide purity and yield leads to a significant reduction in the overall cost per milligram of the final, purified product.
Experimental Protocols
To provide a framework for a comparative study, detailed methodologies for key experiments are outlined below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual Fmoc-SPPS of a model 15-mer peptide (e.g., H-Gly-Ala-Val-Leu-Ile-Phe-Tyr -Ser-Pro-Arg-Lys-Gly-Ala-Val-Leu-NH2) on a Rink Amide resin.
1. Resin Swelling:
- Place 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in a reaction vessel.
- Add 5 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Wash the resin with DMF (5 x 5 mL).
- For the comparative study, use >98% purity Fmoc-Tyr(tBu)-OH in one synthesis and >99.5% purity in a parallel synthesis.
4. Cleavage and Deprotection:
- After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
- Add 5 mL of the cleavage cocktail to the resin and react for 2 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis and Purification
1. Analytical HPLC:
- Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
- Inject onto a C18 reverse-phase column.
- Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the absorbance at 214 nm and 280 nm to determine the crude purity.
2. Preparative HPLC:
- Dissolve the crude peptide in the initial mobile phase.
- Inject onto a preparative C18 column.
- Use a shallow gradient to separate the target peptide from impurities.
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizing the Impact of Purity
The following diagrams illustrate the conceptual workflows and logical relationships discussed in this guide.
Caption: Comparative SPPS workflows.
Caption: Logic of the cost-benefit analysis.
Conclusion
The decision to use high-purity Fmoc-Tyr(tBu)-OH in peptide synthesis extends beyond a simple comparison of initial purchase prices. For researchers and professionals in drug development, the strategic use of high-purity reagents is an investment in efficiency, reliability, and ultimately, cost-effectiveness. The benefits of increased peptide purity, higher yields, and simplified purification processes far outweigh the higher initial cost, especially for demanding synthetic targets. By minimizing the introduction of impurities at the source, researchers can streamline their workflows, accelerate project timelines, and have greater confidence in the quality of their final peptide products.
References
Safety Operating Guide
Proper Disposal of Fmoc-Tyr-OH: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Fmoc-Tyr-OH, ensuring the safety of laboratory personnel and environmental protection.
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This document provides a detailed, step-by-step protocol for the disposal of this compound (Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine), a commonly used protected amino acid in peptide synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
While this compound and its derivatives are generally not classified as hazardous substances, it is best practice to handle them with care and to follow established protocols for chemical waste.[1][2] Disposal should always be in accordance with applicable local, regional, and national laws and regulations.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes:
-
Eye Protection: Splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or full suit.
-
Respiratory Protection: In cases of dust formation, a dust respirator (e.g., N95 or P1) is recommended.[1]
In the event of a spill, use appropriate tools to collect the material and place it into a designated and clearly labeled waste disposal container.[1] Prevent the chemical from entering drains or waterways.
Disposal of Solid this compound Waste
Unused, expired, or contaminated solid this compound should be treated as chemical waste.
Step-by-Step Disposal Protocol for Solid Waste:
-
Segregation: Isolate the solid this compound waste from other laboratory waste streams.
-
Containerization: Place the solid waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste" and the full chemical name: "this compound" or "Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine".
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.
| Waste Type | Container Requirements | Labeling | Disposal Route |
| Solid this compound | Sealed, non-reactive, and clearly marked | "Hazardous Waste," Chemical Name, Date | Institutional Hazardous Waste Program |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Sealed plastic bag or container within the hazardous waste container | "Hazardous Waste," Chemical Name, Date | Institutional Hazardous Waste Program |
Disposal of Liquid Waste Streams
The use of this compound in solid-phase peptide synthesis (SPPS) generates liquid waste, primarily from the deprotection step to remove the Fmoc group.
Fmoc Group Removal and Waste Generation:
The Fmoc protecting group is typically removed using a solution of a weak base, most commonly 20% piperidine in a solvent like dimethylformamide (DMF). The resulting solution contains the cleaved Fmoc-piperidine adduct and is considered hazardous waste.
Step-by-Step Disposal Protocol for Liquid Waste:
-
Collection: Collect all liquid waste from the Fmoc deprotection step, including the reaction mixture and subsequent washes, into a single, appropriate container.
-
Containerization: Use a sealed, solvent-resistant container (e.g., a glass or polyethylene bottle) for the liquid waste.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, for example: "Piperidine/DMF waste from Fmoc deprotection."
-
Storage: Store the liquid waste container in a designated hazardous waste area, ensuring it is segregated from incompatible materials, particularly acids.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.
| Liquid Waste Stream | Typical Composition | Container Requirements | Labeling | Disposal Route |
| Fmoc Deprotection Waste | 20% Piperidine in DMF, Fmoc-piperidine adduct | Sealed, solvent-resistant bottle | "Hazardous Waste," All Chemical Constituents | Institutional Hazardous Waste Program |
Experimental Workflow and Waste Generation
The following diagram illustrates the key stages of Fmoc-based peptide synthesis where waste is generated, emphasizing the importance of proper waste stream segregation.
Caption: Workflow for this compound use in peptide synthesis and corresponding waste generation points.
Logical Flow for Disposal Decision-Making
The following decision tree provides a clear logical path for the proper disposal of this compound and associated waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
Personal protective equipment for handling Fmoc-Tyr-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling Fmoc-Tyr-OH (N-α-Fmoc-L-tyrosine). Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Safety Data
This compound is a chemical compound widely used in solid-phase peptide synthesis. While it is not classified as a hazardous substance, it is crucial to handle it with care to avoid potential irritation and to maintain good laboratory practice.[1] The following table summarizes key safety information.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| Potential Health Effects | May be harmful if inhaled or swallowed. May cause respiratory tract, skin, and eye irritation. | [2] |
| First Aid Measures | Move to fresh air if inhaled. In case of skin or eye contact, rinse thoroughly with water. If swallowed, rinse mouth with water. Consult a physician if symptoms persist. | [2][3] |
| Storage Temperature | Recommended: 2 - 8 °C. Keep container tightly closed in a dry, well-ventilated place. |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted to determine the specific PPE required for any given task. However, the following PPE is generally recommended when handling this compound in its solid, powdered form.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Eye and Face Protection: Safety glasses with side-shields are the minimum requirement. If there is a risk of splashing, chemical splash goggles should be worn. For tasks with a significant splash hazard, a face shield should be used in addition to safety glasses or goggles.
-
Skin and Body Protection: A lab coat is essential to protect clothing and skin from potential spills. Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are mandatory in a laboratory setting.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. However, if dust is generated and ventilation is insufficient, a NIOSH-approved N95 or P1 dust mask should be used.
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Clear the workspace of any unnecessary items and ensure all required PPE is readily available and in good condition.
-
Weighing: When weighing this compound powder, perform this task in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation. Use a disposable weighing paper or boat.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Disposal Plan:
The disposal of chemical waste must comply with all applicable federal, state, and local regulations.
-
Unused Product: Unused or expired this compound should be disposed of as chemical waste. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated solid waste. These should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and other reagents from peptide synthesis (e.g., piperidine in DMF from Fmoc deprotection) are considered hazardous liquid waste. Collect this waste in a clearly labeled, sealed container.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
